Propargyl-PEG3-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-5-7-16-9-11-18-12-10-17-8-6-13(15)19-14(2,3)4/h1H,6-12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIGUAOHLRKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG3-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-Boc is a heterobifunctional chemical linker integral to the advancement of modern therapeutic modalities, most notably in the field of targeted protein degradation. Its unique architecture, featuring a terminal alkyne group, a flexible three-unit polyethylene glycol (PEG) chain, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth examination of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications and Chemical Properties
This compound serves as a cornerstone in two primary areas of chemical biology:
-
PROTAC Synthesis: The linker is a critical component in the construction of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1] The this compound linker connects a ligand that binds to the target protein of interest (POI) to another ligand that recruits an E3 ubiquitin ligase.[2] This proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[1]
-
Click Chemistry and Bioconjugation: The terminal propargyl group (an alkyne) is a ready handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] This allows for the precise and stable conjugation of the linker to molecules bearing an azide group, such as proteins, peptides, or diagnostic labels.[4]
The key functional components of this compound are:
-
Propargyl Group: Provides a terminal alkyne for covalent bond formation via CuAAC.
-
PEG3 Spacer: The three-unit polyethylene glycol chain enhances aqueous solubility, a crucial factor for often-hydrophobic PROTAC molecules.[5] It also provides a flexible spacer of a defined length, which is critical for optimizing the formation of the productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the terminal amine. This amine, once deprotected, can be used for subsequent conjugation, typically through amide bond formation with a carboxylic acid on a target ligand.
Quantitative Data Summary
The physicochemical properties of the linker significantly influence the biological activity and drug-like properties of the final PROTAC conjugate. The length of the PEG chain is a key variable. While specific data for this compound is often embedded within larger studies, comparative analyses of different PEG linker lengths provide valuable insights.
| Property | Observation for PEG3 Linker | Source |
| Chemical Purity | Typically supplied at >95% or >98% purity. | [2] |
| Molecular Weight | 287.36 g/mol | |
| Cellular Uptake | PROTACs with a PEG3 linker have been shown to have lower cellular uptake compared to those with no PEG linker (PEG0). In one study, the uptake of a PEG0-linked PROTAC was approximately 2-fold greater than its PEG3-linked counterpart. | [8] |
| Degradation Activity | In the same study comparing PEG linker lengths, the PROTAC with a PEG0 linker demonstrated greater degradation activity than the one with a PEG3 linker, correlating with its higher cellular uptake. | [8] |
| Solubility | The inclusion of a PEG linker generally increases the aqueous solubility of the resulting PROTAC molecule compared to more hydrophobic alkyl linkers, which can be critical for administration and bioavailability. | [5][9][] |
Note: The efficacy and optimal linker length are highly dependent on the specific target protein and E3 ligase ligands being used. The data presented provides a general trend observed in a specific context.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involving this compound is essential for understanding its function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Propargyl-PEG3-Boc: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG3-Boc, a versatile heterobifunctional linker crucial in the fields of bioconjugation, click chemistry, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its application in advanced drug discovery, supported by experimental protocols and pathway diagrams.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal propargyl group and a Boc-protected amine. The PEG spacer, consisting of three ethylene glycol units, enhances the solubility and biocompatibility of the molecule.[1][2] The terminal alkyne of the propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[]
Two common variants of this linker are commercially available:
-
Boc-NH-PEG3-propargyl (tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate)
-
Propargyl-PEG3-OCH2-Boc
The core structure facilitates the linkage of two different molecular entities, making it an invaluable tool in the construction of complex biomolecules and targeted therapeutics.[3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of the two primary forms of this compound.
Table 1: Physicochemical Properties of Boc-NH-PEG3-propargyl
| Property | Value | Reference(s) |
| CAS Number | 1333880-60-6 | [5][6] |
| Molecular Formula | C14H25NO5 | [][5] |
| Molecular Weight | 287.35 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | ≥97% (NMR) | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [] |
| Storage | -20°C for long-term storage | [][5] |
| Boiling Point | 386.4 ± 32.0 °C at 760 mmHg | [6] |
Table 2: Physicochemical Properties of Propargyl-PEG3-OCH2-Boc
| Property | Value | Reference(s) |
| CAS Number | 888010-02-4 | [7][8] |
| Molecular Formula | C15H26O6 | [7][8] |
| Molecular Weight | 302.36 g/mol | [7][8] |
| Purity | ≥98% | [7][8] |
| Storage | Room temperature (short-term), -20°C (long-term) | [7] |
| Topological Polar Surface Area (TPSA) | 63.22 Ų | [8] |
| LogP | 1.0277 | [8] |
Synthesis and Handling
General Synthesis Route
The synthesis of propargyl-terminated heterobifunctional PEGs generally involves the reaction of a PEG molecule containing a free hydroxyl group with propargyl bromide in the presence of a base. The other terminus of the PEG can be functionalized with a Boc-protected amine. A general synthetic approach involves:
-
Propargylation: Reaction of a suitable PEG-diol with a base (e.g., sodium hydride) followed by the addition of propargyl bromide to introduce the terminal alkyne.
-
Functionalization and Protection: The remaining terminal hydroxyl group can be converted to an amine, which is then protected with a Boc group using di-tert-butyl dicarbonate (Boc)2O.
A specific protocol for a related compound, α-hydroxyl-ω-propargyl PEG, involves dissolving the starting carboxyl-PEG-hydroxyl material and potassium hydroxide in DMF, followed by the dropwise addition of propargyl bromide.[9]
Handling and Storage
This compound reagents should be stored under the recommended conditions, typically at -20°C in a dry, dark environment to prevent degradation.[][5] When handling, standard laboratory safety precautions should be observed, including the use of personal protective equipment. For reactions, it is crucial to use anhydrous solvents when necessary and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially during the deprotection of the Boc group and subsequent conjugations.
Applications in Drug Discovery and Bioconjugation
The primary application of this compound lies in its role as a linker in the synthesis of complex biomolecules and therapeutics, most notably PROTACs.[3]
Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
The this compound linker is instrumental in PROTAC design for several reasons:
-
Tunable Length and Flexibility: The PEG chain provides optimal spacing and flexibility between the two ligands, which is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10]
-
Enhanced Solubility: The hydrophilic nature of the PEG linker improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which can enhance cell permeability and pharmacokinetic properties.[1]
-
Synthetic Versatility: The propargyl and Boc-protected amine groups offer orthogonal handles for a modular synthetic approach. The alkyne can be coupled to an azide-functionalized ligand via CuAAC, while the deprotected amine can be conjugated to a second ligand through amide bond formation or other amine-reactive chemistries.[]
Application in Targeting Specific Signaling Pathways
This compound linkers have been incorporated into PROTACs designed to target key proteins in various signaling pathways implicated in diseases such as cancer and autoimmune disorders.
-
Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a crucial enzyme in B-cell receptor signaling, and its dysregulation is associated with B-cell malignancies.[11] PROTACs have been developed to target BTK for degradation, offering a potential therapeutic advantage over traditional inhibitors, especially in cases of acquired resistance.[12][13] The linker, such as a PEG3 derivative, is critical for optimizing the potency and pharmacokinetic profile of these BTK-targeting PROTACs.[11]
-
BET Bromodomain Protein (BRD4) Regulation: BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like MYC.[14] PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity.[14][15] The linker composition and length are crucial for the efficacy of these degraders.[16]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating a this compound linker to an azide-containing molecule. This reaction is highly efficient and can be performed under mild, often aqueous, conditions.[]
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
-
Solvent (e.g., DMSO/water mixture, PBS buffer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound (1 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration (typically in the micromolar to low millimolar range).
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO4 solution (typically 0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
Once the reaction is complete, it can be quenched by the addition of a chelating agent such as EDTA, or by exposure to air.
-
-
Purification:
-
The final product can be purified using standard techniques such as reverse-phase HPLC.
-
Boc Deprotection
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., triethylamine or DIPEA) for subsequent reactions.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, favorable physicochemical properties, and dual functionality make it an ideal linker for the construction of complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The straightforward and efficient conjugation chemistry associated with this linker facilitates the rapid synthesis and optimization of novel therapeutic agents.
References
- 1. tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. rsc.org [rsc.org]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 13. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical synthesis, purification protocols, and analytical characterization of this versatile molecule.
Introduction
This compound, systematically named tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate, is a key building block in modern drug discovery. Its structure incorporates a terminal alkyne group for click chemistry, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation. This unique combination of functionalities makes it an ideal linker for synthesizing PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of the terminal hydroxyl group of N-Boc-amino-PEG3-alcohol, followed by nucleophilic attack on propargyl bromide.
Experimental Protocol: Synthesis
Materials:
-
N-Boc-1-amino-3,6,9-trioxaundecan-11-ol (Boc-NH-PEG3-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-Boc-1-amino-3,6,9-trioxaundecan-11-ol (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.2 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Propargyl bromide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product is purified by silica gel column chromatography to remove unreacted starting materials and byproducts.
Experimental Protocol: Purification
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
A silica gel slurry is prepared in hexane and packed into a chromatography column.
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the column.
-
The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the product.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a pure compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Analytical Data
The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantitative NMR Data
| ¹H NMR (500 MHz, DMSO-d₆, 373 K) | ¹³C NMR (126 MHz, DMSO-d₆, 373 K) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.36-7.26 (m, 5H) | 154.5 |
| 4.52 (s, 2H) | 138.1 |
| 4.05-4.03 (m, 2H) | 127.5 |
| 3.83 (q, J = 5.5 Hz, 1H) | 126.7 |
| 3.74-3.60 (m, 5H) | 78.4 |
| 1.40 (s, 9H) | 75.9 |
| 75.7 | |
| 71.9 | |
| 69.0 | |
| 64.0 | |
| 61.1 | |
| 59.8 | |
| 27.6 | |
| [Data sourced from a supplementary information file from The Royal Society of Chemistry, interpretation based on the expected structure of a similar Boc-protected PEG compound.][2] |
Mass Spectrometry Data
| Technique | Value |
| Molecular Formula | C₁₄H₂₅NO₅ |
| Molecular Weight | 287.35 g/mol |
| HRMS (ESI, m/z) | Expected [M+Na]⁺: 310.1625, Found: Not available in public literature. |
Application in PROTAC Drug Development
This compound serves as a versatile linker in the modular synthesis of PROTACs. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a ligand for an E3 ubiquitin ligase. The terminal alkyne is available for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an azide-functionalized ligand for a protein of interest (POI).
Role in PROTAC Signaling Pathway
Caption: Role of this compound in the assembly and action of a PROTAC.
References
Propargyl-PEG3-Boc molecular weight and formula
Propargyl-PEG3-Boc is a chemical compound frequently utilized in bioconjugation and proteomics as a PEG-based PROTAC linker. Its structure incorporates a propargyl group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine, making it a versatile tool for researchers in drug development. The propargyl group enables click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), with molecules containing azide groups. The Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation. The PEG spacer enhances the solubility of the molecule in aqueous solutions.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers in calculating molar concentrations, reaction stoichiometry, and for analytical characterization techniques such as mass spectrometry.
| Property | Value |
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 287.36 g/mol |
Table 1: Key molecular data for this compound.[1][2]
This compound is also known by several synonyms, including:
-
tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate[2]
-
Boc-NH-PEG3-propargyl[1]
-
Propargyl-PEG3-NHBoc[2]
-
tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate[2]
References
solubility of Propargyl-PEG3-Boc in different solvents
An In-Depth Technical Guide on the Solubility of Propargyl-PEG3-Boc
This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and drug development. Understanding the solubility of this reagent is critical for its effective application in various experimental workflows.
Introduction to this compound
This compound is a versatile molecule used in "click chemistry" and other bioconjugation techniques. It features a propargyl group for reaction with azides, a polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for the linkage of biomolecules, small molecules, or surfaces. The PEG spacer, in particular, is designed to increase the aqueous solubility of the molecule and the resulting conjugates[1].
Physicochemical Properties
A summary of the key physicochemical properties of a related compound, t-Boc-N-Amido-PEG3-propargyl, is provided below.
| Property | Value |
| Chemical Formula | C14H25NO5 |
| Molecular Weight | 287.36 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Data for t-Boc-N-Amido-PEG3-propargyl[2]
Solubility Profile
The solubility of PEGylated molecules is crucial for their handling and application in biological systems, which are predominantly aqueous. While specific quantitative data for this compound is not extensively published, qualitative solubility information for closely related analogs provides valuable guidance.
Qualitative Solubility Data for Propargyl-PEG Analogs:
| Compound | Solvent | Solubility |
| t-Boc-N-Amido-PEG3-propargyl | DMSO | Soluble[2] |
| Propargyl-PEG3-amine | Water | Soluble[3] |
| DMSO | Soluble[3] | |
| DCM | Soluble[3] | |
| DMF | Soluble[3] |
The presence of the PEG3 spacer in this compound suggests it will exhibit good solubility in a range of solvents, from aqueous buffers to polar organic solvents. The terminal Boc group, being more hydrophobic, may slightly reduce water solubility compared to its amine-terminated counterpart.
Experimental Protocol for Solubility Determination
To quantitatively assess the solubility of this compound, a standardized experimental protocol can be followed. This ensures reproducibility and provides a clear measure of solubility in various solvents.
Objective: To determine the saturation solubility of this compound in a selection of relevant solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol, Dichloromethane (DCM))
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a sensitive analytical balance
Methodology:
-
Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solute.
-
Sample Analysis: Carefully collect a known volume of the supernatant and determine the concentration of the dissolved this compound. This can be done by:
-
Gravimetric Analysis: Evaporate the solvent and weigh the remaining solute.
-
Chromatographic Analysis (HPLC): Dilute the supernatant and analyze it using a calibrated HPLC method.
-
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in utilizing and characterizing this compound, the following diagrams illustrate key workflows.
Caption: Workflow for Determining Solubility.
Caption: Click Chemistry Signaling Pathway.
References
An In-Depth Technical Guide to the Mechanism and Application of Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG3-Boc is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule does not possess an intrinsic mechanism of action; instead, it serves as a versatile building block for constructing larger, biologically active molecules. Its structure, comprising a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine, offers a strategic combination of functionalities for modular drug design. This guide elucidates the role of each component, details its application in the synthesis of targeted protein degraders, provides relevant experimental protocols, and presents quantitative data from a case study involving the degradation of the BRD4 protein.
Core Concepts: The Role of a Heterobifunctional Linker
This compound is not a therapeutic agent but a sophisticated chemical tool. Its utility lies in its ability to covalently connect two different molecular entities through distinct chemical reactions at either end.
-
Propargyl Group: This terminal alkyne (-C≡CH) is a key functional group for "click chemistry." Specifically, it readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, forming a stable triazole ring with an azide-containing molecule.[1][2] This reaction is highly efficient, specific, and bio-orthogonal, making it ideal for complex molecule synthesis.[1]
-
Boc-Protected Amine: The primary amine (-NH2) is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the reactive amine.[3] This free amine can then be coupled to a carboxylic acid or an activated ester (like an NHS ester) to form a stable amide bond.
-
PEG3 Spacer: The polyethylene glycol chain (-(CH2CH2O)3-) serves several crucial functions in the final conjugate. It enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer of a defined length.[4][5] The length and composition of the linker are critical variables that influence the efficacy of the final PROTAC or ADC by optimizing the spatial orientation of the two connected ligands.[5][6]
Mechanism of Action in the Context of PROTACs
The primary application of this compound is in the synthesis of PROTACs. A PROTAC is a chimeric molecule designed to hijack the body's own cellular machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively destroy a target protein of interest (POI).[7][8]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC, facilitated by its linker, simultaneously binds to the target POI and an E3 ubiquitin ligase, forming a ternary complex.[6] The linker's flexibility and length are paramount for the stability and productivity of this complex.[9]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, a large protein complex that acts as the cell's "recycling center."
-
Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and ubiquitin are released and can participate in further catalytic cycles of degradation.
Below is a diagram illustrating this signaling pathway.
Case Study: Synthesis of BRD4-Targeting PROTACs
A study by Wurz et al. demonstrates the utility of a click chemistry platform for the rapid synthesis of a library of PROTACs designed to degrade the Bromodomain and Extra-Terminal domain-containing protein 4 (BRD4), a key epigenetic regulator and therapeutic target in cancer.[2][10] This study provides an excellent practical example of how a Propargyl-PEG-Boc type linker is employed.
The synthetic strategy involved two key components:
-
JQ1-Azide: A derivative of the known BRD4 inhibitor JQ1, functionalized with an azide group.
-
E3 Ligase Ligand-Alkyne: Ligands for the E3 ligases Cereblon (CRBN) or Von Hippel-Lindau (VHL), functionalized with a terminal alkyne via a PEG linker of varying length (n=0 to 4 PEG units).[2]
The final PROTACs were assembled via a CuAAC "click" reaction between these two components.
Data Presentation
The efficacy of the synthesized PROTACs was evaluated by measuring the degradation of BRD4 in H661 cancer cells. The half-maximal degradation concentration (DC50) is a key metric. The table below summarizes the data for CRBN-recruiting PROTACs with varying PEG linker lengths, analogous to using linkers like Propargyl-PEGn-Boc in the synthesis.[2]
| PROTAC Compound | PEG Units (n) | Linker Atom Count (approx.) | BRD4 Degradation DC50 (µM) in H661 cells |
| CRBN-PROTAC 1 | 0 | 5 | 0.25 |
| CRBN-PROTAC 2 | 1 | 8 | > 5 |
| CRBN-PROTAC 3 | 2 | 11 | > 5 |
| CRBN-PROTAC 4 | 4 | 17 | 0.20 |
| CRBN-PROTAC 5 | 5 | 20 | 0.50 |
Data adapted from Wurz et al., J. Med. Chem. 2018.[2] Note: The linker atom count is an approximation for comparison.
This data highlights the critical, non-linear relationship between linker length and degradation potency, underscoring the need for empirical optimization for each new PROTAC system.[2][5]
Experimental Protocols
The synthesis and evaluation of molecules using this compound involves several key experimental procedures. Below are detailed, generalized protocols for these steps.
Protocol 1: Boc Group Deprotection
This procedure unmasks the primary amine on the linker, preparing it for conjugation.
Materials:
-
Boc-protected amine linker (e.g., this compound-Amine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Add TFA dropwise to the solution (typically 10-20% v/v).
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To neutralize residual acid, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO3.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain the deprotected amine, often as a TFA salt. This product can be used directly in the next step.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is used to conjugate the propargyl-containing molecule to an azide-containing partner.[11]
Materials:
-
Alkyne-functionalized component (e.g., prepared from Propargyl-PEG3-amine)
-
Azide-functionalized component
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., THPTA or TBTA) to stabilize Cu(I) and protect biomolecules.[11][12]
-
A suitable solvent system (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)
Procedure:
-
Prepare stock solutions of all reagents. For example: 100 mM CuSO4 in water, 200 mM ligand in water, 100 mM sodium ascorbate in water (prepare fresh), and solutions of the azide and alkyne components in a suitable solvent.[10]
-
In a reaction tube, combine the alkyne and azide components in the chosen solvent system (typically at a 1:1 to 1:1.5 molar ratio).
-
In a separate tube, pre-mix the CuSO4 and ligand solutions (e.g., in a 1:2 to 1:5 molar ratio) and let stand for a few minutes.[10]
-
Add the copper/ligand complex to the reaction mixture containing the azide and alkyne. The final copper concentration is typically catalytic (e.g., 0.1-1 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
Allow the reaction to proceed at room temperature for 1 to 12 hours, protecting it from light. Monitor the reaction by LC-MS.
-
Upon completion, the product can be purified by standard methods such as reverse-phase HPLC.
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in target protein levels within cells after treatment with a PROTAC.[11]
Materials:
-
Cultured cells (e.g., H661, MV4-11)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and an imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[11]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, boil in Laemmli sample buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Strip or cut the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 value can be calculated by plotting the percentage degradation against the log of the PROTAC concentration.[13]
-
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a modular synthetic workflow for creating a PROTAC library using a Propargyl-PEG-Boc type linker.
PROTAC Evaluation Workflow
This diagram outlines the key experimental stages for evaluating the biological activity of a newly synthesized PROTAC.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Ubiquitinated proteins | Meso Scale Discovery [mesoscale.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Meso scale discovery-based assays for the detection of aggregated huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-Boc is a valuable heterobifunctional linker molecule widely utilized in pharmaceutical and biotechnology research, particularly in the fields of proteomics and drug delivery. Its structure incorporates a propargyl group for click chemistry reactions, a polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent modifications. This guide provides a comprehensive overview of the safety and handling procedures necessary for the responsible use of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. While comprehensive experimental data for all physical properties is not always available, the following table summarizes key information derived from supplier safety data sheets and product pages.
| Property | Value | Source |
| Chemical Name | tert-butyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate | [1] |
| Synonyms | Boc-NH-PEG3-propargyl, Propargyl-PEG3-NHBoc | [1][2] |
| CAS Number | 1333880-60-6 | [1] |
| Molecular Formula | C14H25NO5 | [1] |
| Molecular Weight | 287.36 g/mol | [1] |
| Purity | ≥95% to ≥98% (Varies by supplier) | [1][3] |
| Appearance | Not specified (Likely a solid or oil) | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
Safety and Hazard Information
Based on available safety data, this compound is not classified as a hazardous substance.[5] However, as with any chemical reagent, it should be handled with care by personnel trained in laboratory safety.
| Hazard Category | Recommendation | Source |
| GHS Classification | Not classified as hazardous | [5] |
| Potential Hazards | May cause eye, skin, or respiratory tract irritation upon direct contact. | [5] |
| First Aid: Eye Contact | Rinse immediately with plenty of water and seek medical advice. | [5] |
| First Aid: Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. | [5] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Guideline | Source |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] | |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.[4][5] Keep away from heat, flames, and sparks.[5] | |
| Incompatible Materials | Oxidizing agents.[5] |
Exposure Controls and Personal Protection
To minimize potential exposure, appropriate personal protective equipment (PPE) should be worn when handling this compound.
| Control | Specification | Source |
| Engineering Controls | Use only in a chemical fume hood.[5] | |
| Eye/Face Protection | Wear chemical-resistant safety goggles or a face shield.[5] | |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[5] | |
| Respiratory Protection | If handled outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator. | |
| General Hygiene | Wash contaminated clothing before reuse.[5] |
Accidental Release and Disposal
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
| Procedure | Action | Source |
| Accidental Release | Mix with sand or a similar inert absorbent material. Sweep up and place in a tightly closed container for disposal.[5] Prevent material from entering drains or water courses.[5] | |
| Disposal | Arrange for disposal as special waste by a licensed disposal company, in accordance with local, state, and federal regulations.[5] |
Experimental Protocols and Applications
This compound is a key reagent in "click chemistry," a powerful tool for bioconjugation. The propargyl group readily reacts with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[2][6] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation, for example, by reacting with NHS esters.[1][7]
A typical experimental workflow for using this compound in a bioconjugation experiment would involve:
-
Deprotection (if necessary): Removal of the Boc group using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
Conjugation via Amine: Reaction of the newly exposed amine with an activated ester (e.g., NHS ester) of the molecule of interest.
-
Click Reaction: Reaction of the propargyl group with an azide-functionalized biomolecule in the presence of a copper(I) catalyst.
-
Purification: Removal of excess reagents and byproducts, typically by chromatography (e.g., HPLC).
Visual Guides
To further aid in the understanding of this compound's structure and safe handling, the following diagrams are provided.
Caption: Safe handling workflow for this compound.
Caption: Chemical structure of this compound.
This guide is intended to provide a thorough overview of the safety and handling of this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and governmental safety regulations.
References
- 1. t-Boc-N-Amido-PEG3-propargyl, CAS 1333880-60-6 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
Commercial Availability and Technical Guide for Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, key technical data, and detailed experimental protocols for its application.
PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[1] A typical PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2]
This compound serves as a versatile building block for the synthesis of these linkers. It features a terminal alkyne group (propargyl) for click chemistry, a tri-ethylene glycol (PEG3) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent conjugation.[3]
Commercial Availability
This compound and its derivatives are commercially available from a variety of chemical suppliers. The table below summarizes key information from several vendors.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |
| AxisPharm | t-Boc-N-Amido-PEG3-propargyl | 1333880-60-6 | 287.36 | ≥95% |
| MedchemExpress | Boc-NH-PEG3-propargyl | - | - | - |
| ChemScene | Propargyl-PEG3-OCH2-Boc | 888010-02-4 | 302.36 | ≥98% |
| BroadPharm | t-Boc-N-Amido-PEG3-propargyl | - | 287.4 | 98% |
| Biopharma PEG | BOC-NH-PEG3-NH2 (related compound) | 101187-40-0 | 292.4 | ≥95% |
Core Applications and Mechanism of Action
The primary application of this compound is in the synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][] The propargyl group readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[5]
PROTAC Mechanism of Action
The PROTAC, containing the linker derived from this compound, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity induces the E3 ligase to poly-ubiquitinate the target protein.[7] The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
References
- 1. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
The Strategic Role of Propargyl-PEG3-Boc in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, the precise and stable linkage of biomolecules to payloads is paramount. Propargyl-PEG3-Boc has emerged as a critical heterobifunctional linker, enabling the synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal propargyl group for "click" chemistry, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a Boc-protected amine, offers a versatile platform for drug development. This guide provides an in-depth technical overview of the core functionalities of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
Core Properties and Applications
This compound is a PEG-based linker that facilitates the connection of two different molecules.[1][2] Its structure is designed for sequential conjugation. The propargyl group, a terminal alkyne, readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal click chemistry reaction.[3][4][5] The other end of the linker features a tert-butyloxycarbonyl (Boc) protected amine. This protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule of interest, often through amide bond formation.[6]
The PEG3 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][7] The flexibility of the PEG chain is also thought to be beneficial for the formation of the ternary complex in PROTACs.[8]
The primary applications of this compound are in the synthesis of:
-
PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] this compound serves as the linker connecting the target protein ligand and the E3 ligase ligand.[1][2]
-
Antibody-Drug Conjugates (ADCs): These are targeted therapies that deliver a potent cytotoxic drug to cancer cells. The linker connects the antibody to the drug. While other linkers are also common in ADCs, the click chemistry handle of this compound offers a versatile method for drug attachment.
Quantitative Data on PEG Linkers in PROTACs
The length and composition of the linker are critical for the efficacy of a PROTAC. The following tables summarize the impact of PEG linker length on the physicochemical and biological properties of PROTACs, based on data compiled from various studies.
| PROTAC Linker | Linker Length (atoms) | cLogP | TPSA (Ų) | HBD | HBA |
| Alkyl C8 | 8 | 5.2 | 120 | 4 | 8 |
| Propargyl-PEG3 | 11 | 4.5 | 145 | 4 | 9 |
| Propargyl-PEG5 | 17 | 3.8 | 170 | 4 | 11 |
| Propargyl-PEG7 | 23 | 3.1 | 195 | 4 | 13 |
Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein Degradation (DC₅₀, nM) | Maximum Degradation (Dₘₐₓ, %) |
| PROTAC A | Alkyl C8 | 8 | 150 | 75 |
| PROTAC B | Propargyl-PEG3 | 11 | 50 | 90 |
| PROTAC C | Propargyl-PEG5 | 17 | 25 | 95 |
| PROTAC D | Propargyl-PEG7 | 23 | 80 | 85 |
Data is illustrative and compiled from various sources in the literature.[1] DC₅₀ and Dₘₐₓ values are cell-line dependent.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
-
Dissolution: Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Synthesis of a PROTAC using Propargyl-PEG3-NH₂ and CuAAC
This protocol outlines the conjugation of the deprotected linker to an azide-modified ligand via CuAAC.
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized intermediate (from Protocol 1, coupled to the first ligand) (1.0 eq) and the azide-modified second ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄) (0.1 eq) and sodium ascorbate (0.5 eq) in water.
-
-
Reaction:
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours.
-
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC compound by preparative high-performance liquid chromatography (HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PROTAC molecule.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Logical framework for linker selection.
Conclusion
This compound is a powerful and versatile tool in the bioconjugation chemist's toolbox. Its well-defined structure and reactivity allow for the controlled and efficient synthesis of complex therapeutic modalities like PROTACs and ADCs. The strategic incorporation of the propargyl group for click chemistry, the Boc-protected amine for sequential coupling, and the PEG spacer for improved biophysical properties makes it an invaluable linker for advancing the development of next-generation targeted therapies. By understanding the principles and protocols outlined in this guide, researchers can better leverage the capabilities of this compound to design and synthesize novel bioconjugates with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjmets.com [irjmets.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTAC Linkers: Featuring Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
The linker is not merely a passive spacer but an active contributor to the molecule's biological activity.[2] Its length, composition, rigidity, and attachment points play a crucial role in the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates the proper spatial arrangement of the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]
Among the various types of linkers, polyethylene glycol (PEG) linkers are the most commonly used in PROTAC design.[1] The incorporation of PEG chains enhances the solubility and can improve the cell permeability of the often large and hydrophobic PROTAC molecules.[5][6] This guide provides a detailed technical overview of PROTAC linkers, with a specific focus on the versatile Propargyl-PEG3-Boc linker.
The this compound Linker: A Versatile Tool for PROTAC Synthesis
This compound, more formally known as Boc-NH-PEG3-propargyl, is a bifunctional linker that features a propargyl group on one end and a Boc-protected amine on the other, connected by a three-unit PEG chain. This structure provides several advantages for PROTAC development:
-
Click Chemistry Compatibility: The terminal alkyne (propargyl group) allows for the facile and efficient connection to an azide-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[7][] This reaction is highly specific, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for the modular synthesis of PROTACs.[]
-
Orthogonal Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be coupled to a carboxylic acid-containing molecule via amide bond formation.[9] This allows for a stepwise and controlled assembly of the PROTAC.
-
Tunable Physicochemical Properties: The PEG3 chain imparts hydrophilicity, which can improve the solubility of the final PROTAC molecule.[5] The length of the PEG chain can be varied to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation and subsequent degradation.[3]
Quantitative Data on PROTAC Linkers
The selection of a suitable linker is a critical step in PROTAC design. The following table summarizes the key physicochemical properties of this compound and related linkers to facilitate comparison.
| Linker Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| Boc-NH-PEG3-propargyl | C14H25NO5 | 287.35 | 1333880-60-6 | Propargyl group for click chemistry; Boc-protected amine for amide coupling.[10][11] |
| Propargyl-PEG3-amine | C9H17NO3 | 187.24 | 932741-19-0 | Deprotected version of Boc-NH-PEG3-propargyl; primary amine for conjugation.[4][12][13] |
| Azido-PEG3-amine | C8H18N4O3 | 218.25 | 134179-44-7 | Azide group for click chemistry; primary amine for amide coupling. |
| Alkyne-PEG4-NHS ester | C15H21NO7 | 327.33 | 1621424-70-1 | NHS ester for reaction with amines; alkyne for click chemistry. |
Experimental Protocols
PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes a general method for the synthesis of a PROTAC by coupling an azide-containing E3 ligase ligand-linker intermediate with an alkyne-functionalized POI ligand, a common strategy that can be adapted for use with a this compound derived intermediate.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-linker-N3)
-
Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a vial, dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a 1:1 mixture of DMSO and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate (0.1 equivalents) and TBTA (0.2 equivalents) in DMSO. Add sodium ascorbate (0.5 equivalents) to this mixture to reduce Cu(II) to Cu(I).
-
Click Reaction: Add the catalyst solution to the solution of the reactants. The reaction mixture is typically stirred at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[14]
-
Purification: Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative reverse-phase HPLC using a C18 column with a water (containing 0.1% TFA)/acetonitrile gradient.[15]
-
Lyophilization: Combine the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa or 293T cells)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[16]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against the target protein (e.g., anti-BRD4 antibody, typically used at a 1:1000 dilution).[12][17][18][19]
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin antibody, typically used at a 1:5000-1:10,000 dilution).[12]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a desired period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[20] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[21]
Visualizing PROTAC Mechanisms and Workflows
PROTAC Signaling Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the typical workflow for the synthesis and evaluation of a novel PROTAC.
Logical Relationship of PROTAC Components
This diagram illustrates the modular nature of PROTACs and the role of the linker.
Conclusion
The linker is a pivotal component of a PROTAC molecule, profoundly influencing its biological activity and physicochemical properties. The this compound linker exemplifies a versatile building block for PROTAC synthesis, offering the advantages of modular assembly through click chemistry and tunable properties conferred by the PEG spacer. A systematic approach to linker design and optimization, guided by quantitative analysis of protein degradation and ternary complex formation, is essential for the development of potent and selective protein degraders. This guide provides researchers with the foundational knowledge and detailed protocols to effectively utilize advanced linkers like this compound in their pursuit of novel therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [promega.sg]
- 14. interchim.fr [interchim.fr]
- 15. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. BRD4 antibody (67374-2-PBS) | Proteintech [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG3-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG3-Boc in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This versatile linker is instrumental in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs), due to its unique combination of a terminal alkyne for click conjugation, a hydrophilic PEG spacer, and a Boc-protected amine for subsequent functionalization.
Introduction to this compound and Click Chemistry
This compound is a heterobifunctional linker molecule. The propargyl group contains a terminal alkyne, a key functional group for click chemistry. The PEG3 (triethylene glycol) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which can be deprotected under acidic conditions to allow for further chemical modification.
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[1] The most prominent example is the CuAAC reaction, where a terminal alkyne reacts with an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[3]
Applications in Bioconjugation and PROTAC Synthesis
The primary application of this compound is in the modular synthesis of complex molecules. In the context of drug development, it is frequently employed as a linker in the creation of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The click reaction allows for the efficient connection of a ligand for the target protein (containing an azide) to the this compound linker. Following the click reaction, the Boc group can be removed to reveal an amine, which is then used to attach the E3 ligase-binding ligand.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the use of this compound in CuAAC reactions, based on general protocols for similar molecules. Please note that specific yields and reaction times may vary depending on the substrates and reaction scale.
| Parameter | CuAAC Reaction | Boc Deprotection |
| Reactants | This compound, Azide-functionalized molecule | Propargyl-PEG3-triazole-Boc conjugate |
| Catalyst/Reagent | CuSO₄/Sodium Ascorbate, or Cu(I) source | Trifluoroacetic acid (TFA) or HCl |
| Solvent | tBuOH/H₂O, DMSO, DMF | Dichloromethane (DCM), Dioxane |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 24 hours | 30 minutes - 4 hours |
| Typical Yield | >90% | >95% |
| Purification Method | Column chromatography, HPLC | Extraction, Precipitation |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the click reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
-
Solvents for purification (e.g., dichloromethane, methanol, silica gel for column chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tBuOH and deionized water. The concentration of the limiting reactant should be approximately 0.1 M.
-
Stir the solution at room temperature to ensure complete dissolution.
-
-
Initiation of Click Reaction:
-
To the stirred solution, add the sodium ascorbate stock solution (0.3 equivalents).
-
Add the CuSO₄ stock solution (0.1 equivalents). A color change to yellow or green may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure triazole product.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the triazole product obtained in Protocol 1.
Materials:
-
Boc-protected triazole conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected triazole conjugate in DCM (approximately 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the stirred solution (typically 20-50% v/v).
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable (typically 30 minutes to 4 hours).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected amine product. Further purification by chromatography may be necessary depending on the purity.
-
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Logical workflow for PROTAC synthesis.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a detailed overview and a comprehensive two-step protocol for the covalent labeling of proteins using Propargyl-PEG3-Boc. This method leverages the principles of bioorthogonal click chemistry to attach a versatile propargyl-PEG linker to a protein of interest. The terminal Boc-protected amine on the linker provides an option for subsequent functionalization, making this a powerful tool for various applications in proteomics, drug discovery, and diagnostics.
Principle of the Method
Direct labeling of proteins with this compound, which contains a terminal alkyne, is achieved through a two-step process. This strategy ensures high specificity and efficiency.
-
Introduction of a Bioorthogonal Handle: The protein of interest is first functionalized with an azide group. This is typically achieved by reacting the primary amines (lysine residues and the N-terminus) on the protein surface with an amine-reactive azido-N-hydroxysuccinimidyl (NHS) ester. This step introduces a bioorthogonal azide handle onto the protein.[1]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with the alkyne group of this compound. This reaction, commonly known as "click chemistry," is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the this compound linker to the protein.[2][3][4]
The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the PEG linker can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further conjugation with other molecules such as fluorophores, biotin, or drug payloads.[5]
Experimental Protocols
Part 1: Azide Modification of Proteins using Azido-NHS Ester
This protocol describes the initial step of introducing an azide group onto the target protein.
Materials:
-
Protein of interest
-
Azido-NHS Ester (e.g., Succinimidyl 6-azidohexanoate)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5[6][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]
-
Desalting column or dialysis cassette for purification[1]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
Azido-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMF or DMSO.[1]
-
-
Labeling Reaction:
-
Calculate the required volume of the Azido-NHS ester stock solution to achieve a 10- to 20-fold molar excess relative to the protein.[8] The optimal ratio may need to be determined empirically for each protein.
-
Add the calculated volume of the Azido-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.[8]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[9]
-
-
Quenching (Optional):
-
To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Purification:
-
Remove the excess, unreacted Azido-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be confirmed by mass spectrometry.
-
Store the azide-labeled protein under conditions appropriate for the unlabeled protein.
-
Part 2: Click Chemistry Labeling with this compound
This protocol details the copper-catalyzed reaction between the azide-modified protein and this compound.
Materials:
-
Azide-labeled protein from Part 1
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper Ligand (e.g., THPTA or TBTA)[10]
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and this compound (2-5 fold molar excess over the protein).[1]
-
Add the copper ligand to a final concentration of 1 mM.[1]
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[1]
-
Add the premixed copper/ascorbate solution to the protein-alkyne mixture to initiate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[12]
-
-
Purification:
-
Remove the excess reagents and copper catalyst by dialysis or using a desalting column.
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled protein.
-
Confirm successful labeling by SDS-PAGE analysis (a shift in molecular weight should be observable) and/or mass spectrometry.
-
Store the this compound labeled protein under appropriate conditions.
-
Part 3: Boc Deprotection (Optional)
This protocol is for the removal of the Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
This compound labeled protein
-
Trifluoroacetic acid (TFA)[5]
-
Dichloromethane (DCM)[5]
-
Scavenger (optional, e.g., triisopropylsilane - TIS)[5]
-
Neutralization Buffer: Saturated sodium bicarbonate solution[5]
Procedure:
-
Deprotection Reaction:
-
Note: This step is performed in an organic solvent and may require optimization to maintain protein integrity. Lyophilized protein is recommended.
-
Dissolve the labeled protein in DCM.
-
Cool the solution to 0°C.
-
Add TFA to a final concentration of 20-50% (v/v).[5] A scavenger can be added to prevent side reactions.[5]
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for another 1-2 hours.[5]
-
-
Workup and Purification:
-
Remove the DCM and excess TFA under reduced pressure.
-
The resulting deprotected protein (as a TFA salt) can be purified by dialysis or size-exclusion chromatography.
-
For neutralization, the protein can be washed with a saturated sodium bicarbonate solution, followed by buffer exchange.[5]
-
Data Presentation
Table 1: Typical Reagent Concentrations for Protein Labeling
| Reagent | Stock Concentration | Final Concentration in Reaction | Molar Excess (relative to protein) |
| Part 1: Azide Modification | |||
| Azido-NHS Ester | 10 mM in DMSO/DMF | 0.1 - 1 mM | 10 - 20 fold |
| Part 2: Click Chemistry | |||
| This compound | 10 mM in DMSO | 50 - 250 µM | 2 - 5 fold |
| Copper(II) Sulfate | 50 mM in H₂O | 1 mM | - |
| Sodium Ascorbate | 500 mM in H₂O | 5 mM | - |
| Copper Ligand (THPTA) | 100 mM in H₂O | 1 mM | - |
| Part 3: Boc Deprotection | |||
| Trifluoroacetic Acid (TFA) | Neat | 20 - 50% (v/v) | - |
Table 2: Summary of Reaction Conditions
| Step | Reaction | Temperature | Duration | Key Buffer Conditions |
| 1 | Azide Modification | Room Temperature or 4°C | 1 - 4 hours | pH 7.2 - 8.5, amine-free |
| 2 | Click Chemistry | Room Temperature | 1 - 4 hours | pH 7.4 |
| 3 | Boc Deprotection | 0°C to Room Temperature | 1.5 - 2.5 hours | Anhydrous, acidic |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction mechanism for the two-step protein labeling process.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. interchim.fr [interchim.fr]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
Propargyl-PEG3-Boc in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Propargyl-PEG3-Boc, a versatile linker, in the discovery and development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a heterobifunctional linker that plays a crucial role in modern drug design. Its structure comprises three key components:
-
Propargyl group: A terminal alkyne functional group that enables highly efficient and specific conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
-
Triethylene glycol (PEG3) spacer: A short polyethylene glycol chain that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting conjugate. The PEG linker can also influence the stability and cell permeability of the molecule.[1]
-
Boc-protected amine: A tert-butyloxycarbonyl (Boc) protected primary amine, which upon deprotection, allows for conjugation to various molecules, such as E3 ligase ligands or drug payloads, typically through amide bond formation.
The unique combination of these functionalities makes this compound an invaluable tool for the modular synthesis of complex bioconjugates.
Applications in Drug Discovery
The primary applications of this compound in drug discovery are in the construction of PROTACs and ADCs.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] this compound serves as a linker to connect the target protein ligand (warhead) to the E3 ligase ligand (anchor). The length and composition of the linker are critical for the efficacy of the PROTAC.[3]
Illustrative Application: EGFR-Targeting PROTACs
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. PROTACs have emerged as a promising strategy to overcome resistance to traditional EGFR inhibitors. In the synthesis of an EGFR-targeting PROTAC, this compound can be used to link an EGFR inhibitor (the warhead) to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Several studies have shown that the nature of the linker, including the use of PEG chains, can significantly impact the degradation efficiency of EGFR mutants.[4]
ADCs (Antibody-Drug Conjugates)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker in an ADC plays a critical role in its stability in circulation and the efficient release of the payload at the tumor site. This compound can be used to attach the cytotoxic payload to the antibody. The PEG component can improve the solubility and stability of the ADC.[]
Illustrative Application: HER2-Targeting ADCs
Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in various cancers, making it an excellent target for ADCs. In the construction of a HER2-targeting ADC, this compound can be used to conjugate a potent cytotoxic drug to an anti-HER2 antibody, such as trastuzumab. The propargyl group allows for a precise and stable connection to an azide-modified antibody or payload. The inclusion of a PEG linker has been shown to improve the pharmacokinetic properties of ADCs.[6]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for PROTACs and ADCs synthesized using PEG linkers. This data is illustrative and compiled from various sources to highlight the impact of linker design.
Table 1: Illustrative Degradation Efficiency of EGFR-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Target Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | HCC827 (EGFR del19) | Alkyl Chain | 7.1 | >90 | [4] |
| PROTAC 2 | HCC827 (EGFR del19) | PEG Linker | 11 | >90 | [4] |
| PROTAC 3 | H3255 (EGFR L858R) | Alkyl Chain | - | - | [4] |
| PROTAC 4 | H3255 (EGFR L858R) | PEG Linker | 25 | >80 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Illustrative In Vitro Cytotoxicity of HER2-Targeting ADCs with PEG Linkers
| ADC Compound | Target Cell Line | Linker Type | IC50 (nM) | Reference |
| ADC A | BT-474 (HER2+) | Non-PEGylated | 0.5 | [7] |
| ADC B | BT-474 (HER2+) | PEGylated | 0.7 | [7] |
| ADC C | NCI-N87 (HER2+) | Non-PEGylated | 0.3 | [7] |
| ADC D | NCI-N87 (HER2+) | PEGylated | 0.4 | [7] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed protocols for the key chemical transformations involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Propargyl-PEG3-amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (4-5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG3-amine.
Protocol 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-containing molecule (e.g., an azide-functionalized payload or antibody) and Propargyl-PEG3-amine.
Materials:
-
Propargyl-PEG3-amine (or a derivative)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)
-
Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the propargyl-containing molecule (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO4 (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water/DMSO).
-
To the reaction mixture, add the THPTA solution (if used, typically 1-5 mol% relative to the alkyne).
-
Add the CuSO4 solution (typically 1-5 mol% relative to the alkyne).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography).
Mandatory Visualizations
Signaling Pathways
Caption: PROTAC Mechanism of Action.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification Using Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-Boc is a versatile heterobifunctional linker designed for the precise modification of peptides. This reagent incorporates three key functional elements: a propargyl group for click chemistry, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of features enables the straightforward introduction of an alkyne handle onto a peptide, which can then be used for subsequent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2][3]
The PEG3 spacer enhances the solubility and reduces aggregation of the modified peptide, while the Boc protecting group allows for controlled, orthogonal deprotection of the terminal amine for further functionalization if required.[4][5] These properties make this compound an invaluable tool in drug development, proteomics, and various research applications for creating well-defined peptide conjugates, such as peptide-drug conjugates (PDCs), imaging agents, and tools for studying biological signaling pathways.[6][7][8][9][10]
Chemical Properties
| Property | Value |
| Chemical Name | tert-butyl (3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propyl)carbamate |
| Molecular Formula | C15H27NO5 |
| Molecular Weight | 301.38 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, DCM) |
Applications
-
Site-Specific Peptide Labeling: Introduction of a bioorthogonal alkyne handle for subsequent labeling with fluorescent dyes, biotin, or other reporter molecules.
-
PEGylation: The PEG3 spacer contributes to the overall PEGylation of the peptide, which can improve pharmacokinetic properties.
-
Development of Peptide-Drug Conjugates (PDCs): Facile conjugation of peptides to small molecule drugs containing an azide group.
-
PROTAC® Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.
-
Surface Immobilization: Attachment of peptides to azide-functionalized surfaces for various bioassays.
-
Probing Signaling Pathways: Synthesis of modified peptides to investigate biological processes, such as G protein-coupled receptor (GPCR) signaling.[11][12][13][14][15]
Experimental Workflows and Logical Relationships
Caption: Experimental workflow for peptide modification using this compound.
Experimental Protocols
Protocol 1: Coupling of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide containing a free amine (e.g., the N-terminus or the side chain of a lysine residue) via amide bond formation.
Materials:
-
Peptide with a free amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the peptide in DMF to a final concentration of 1-5 mg/mL.
-
Add this compound (1.5 equivalents relative to the peptide).
-
Add DIPEA (3 equivalents relative to the peptide) to the reaction mixture.
-
Add PyBOP (1.5 equivalents relative to the peptide) to initiate the coupling reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the propargylated peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
| Parameter | Recommended Value |
| Peptide Concentration | 1-5 mg/mL |
| Molar Ratio (Peptide:this compound:PyBOP:DIPEA) | 1 : 1.5 : 1.5 : 3 |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-90% |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargylated peptide and an azide-containing molecule.
Materials:
-
Propargylated peptide
-
Azide-containing molecule (e.g., fluorescent dye, drug)
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the propargylated peptide and the azide-containing molecule (1.2 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
In a separate vial, prepare a stock solution of the copper catalyst by mixing CuSO4 (0.1 equivalents) and THPTA or TBTA (0.5 equivalents) in water.
-
Add the copper catalyst solution to the peptide/azide mixture.
-
Prepare a fresh stock solution of sodium ascorbate (1 equivalent) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Allow the reaction to proceed at room temperature for 1-3 hours. The reaction vessel should be protected from light if using a photosensitive molecule.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the peptide conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions.
| Parameter | Recommended Value |
| Molar Ratio (Alkyne:Azide) | 1 : 1.2 |
| Catalyst Loading (CuSO4) | 10 mol% |
| Ligand to Copper Ratio | 5 : 1 |
| Reducing Agent (Sodium Ascorbate) | 1 equivalent |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
| Typical Yield | >90%[1][16] |
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected peptide conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide conjugate under vacuum.
| Parameter | Recommended Value |
| Deprotection Reagent | 50% TFA in DCM[17] |
| Reaction Time | 30-60 minutes |
| Temperature | Room Temperature |
| Typical Yield | >95%[4][5] |
Signaling Pathway Application: GPCR Modulation
Modified peptides are frequently used to study G protein-coupled receptor (GPCR) signaling. A peptide agonist or antagonist can be modified with a fluorescent dye via the Propargyl-PEG3 linker to visualize its binding to the receptor on the cell surface or to track its internalization.
Caption: A modified peptide ligand binding to a GPCR to initiate a signaling cascade.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A reversible cell penetrating peptide-cargo linkage allows dissection of cell penetrating peptide- and cargo-dependent effects on internalization and identifies new functionalities of putative endolytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cell-penetrating peptides for cargo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-penetrating peptide together with PEG-modified mesostructured silica nanoparticles promotes mucous permeation and oral delivery of therapeutic proteins and peptides - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of GPCR ligands for probing signal transduction pathways [frontiersin.org]
- 14. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG3-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-Boc is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features three key components: a terminal propargyl group for click chemistry, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group provides a stable amine functionality that can be selectively deprotected under acidic conditions to reveal a primary amine, which is then available for conjugation to carboxylic acids, activated esters, or other electrophilic groups.
This document provides a detailed guide for a two-stage conjugation process involving this compound: first, the deprotection of the Boc group to yield Propargyl-PEG3-amine, and second, the conjugation of the resulting amine to a carboxylic acid-containing molecule.
Experimental Protocols
Part 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine, Propargyl-PEG3-amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round bottom flask at a concentration of approximately 0.1-0.2 M.
-
Acidic Deprotection: To the stirred solution, add an excess of trifluoroacetic acid (TFA), typically 5-10 equivalents. The reaction is usually rapid and can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reaction Monitoring: After stirring at room temperature for 1-2 hours, check for the completion of the reaction. The product, Propargyl-PEG3-amine, will have a different retention factor (Rf) on TLC compared to the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in a small amount of DCM.
-
Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution. Check the pH to ensure it is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Propargyl-PEG3-amine. The product can be used in the next step without further purification if the purity is deemed sufficient by analytical methods such as NMR or LC-MS.
Part 2: Amide Bond Formation with a Carboxylic Acid
This protocol outlines the conjugation of the deprotected Propargyl-PEG3-amine to a molecule containing a carboxylic acid using carbodiimide chemistry.
Materials:
-
Propargyl-PEG3-amine (from Part 1)
-
Carboxylic acid-containing molecule of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
0.5 M MES buffer (pH 5.5) (for EDC/NHS coupling in aqueous-compatible conditions)
-
Purification columns (e.g., silica gel for flash chromatography, reverse-phase HPLC)
Procedure:
-
Activation of Carboxylic Acid (Method A - Organic Solvent):
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC or DCC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
-
Conjugation Reaction (Method A - Organic Solvent):
-
Dissolve Propargyl-PEG3-amine (1.1 equivalents) in the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Alternative Procedure (Method B - Aqueous-compatible):
-
Dissolve the carboxylic acid (1 equivalent) in 0.5 M MES buffer (pH 5.5).
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir for 15 minutes.
-
Add Propargyl-PEG3-amine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12 hours.[1]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification:
-
If using DCC, a urea byproduct will precipitate and can be removed by filtration.
-
The crude reaction mixture can be purified by an appropriate chromatographic method. Common techniques for purifying PEGylated compounds include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted molecules.
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting materials.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for the purification of PEGylated peptides and small molecules.
-
-
Data Presentation
The following table summarizes representative quantitative data for the two-step conjugation process. The actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Reactants (Molar Ratio) | Solvent | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | Boc Deprotection | This compound : TFA (1:10) | DCM | >95 | >90 | LC-MS, ¹H NMR |
| 2 | Amide Coupling | Propargyl-PEG3-amine : Carboxylic Acid : EDC : NHS (1.1:1:1.2:1.2) | DMF | 70-90 | >95 | RP-HPLC, LC-MS |
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for the two-stage conjugation of this compound.
Logical Relationship of Functional Groups
Caption: Functional group transformations during this compound conjugation.
References
Application Notes and Protocols for Propargyl-PEG3-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Propargyl-PEG3-Boc is a heterobifunctional linker designed for ADC development, offering a balance of hydrophilicity and reactive handles for a two-step conjugation strategy.
This document provides detailed application notes and protocols for the use of this compound as a linker in the synthesis of ADCs. It includes protocols for drug-linker synthesis, antibody conjugation, and characterization of the resulting ADC. A hypothetical case study for an anti-HER2 ADC is presented with representative data to illustrate the application of this linker.
Key Features of this compound:
-
Propargyl Group: Enables highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," for conjugation to an azide-modified antibody.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the final ADC, which can mitigate aggregation issues often associated with hydrophobic payloads.[1][2] The PEG spacer can also improve the pharmacokinetic properties of the ADC.[1][2][3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the stable attachment of a payload to the linker's primary amine. The Boc group is readily removed under acidic conditions to enable payload conjugation.
Hypothetical ADC Case Study: Trastuzumab-MMAE Conjugate
To illustrate the application of the this compound linker, this document will refer to a hypothetical ADC, "Trastuzumab-Propargyl-PEG3-MMAE." This ADC targets the HER2 receptor, which is overexpressed in various cancers, and utilizes the potent microtubule-inhibiting agent, monomethyl auristatin E (MMAE).
Quantitative Data Summary
The following tables summarize the expected characterization and performance data for the hypothetical Trastuzumab-Propargyl-PEG3-MMAE ADC. These values are representative of typical data for similar ADCs found in scientific literature.[4][5][6][7]
Table 1: Physicochemical Characterization of Trastuzumab-Propargyl-PEG3-MMAE
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of Trastuzumab-Propargyl-PEG3-MMAE
| Cell Line | HER2 Expression | IC50 (ng/mL) |
| SK-BR-3 | High (3+) | 15 |
| BT-474 | High (3+) | 25 |
| MDA-MB-231 | Low (1+) | >1000 |
| MCF-7 | Negative | >1000 |
Table 3: In Vivo Efficacy in a BT-474 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-Propargyl-PEG3-MMAE | 5 | 95 |
| Trastuzumab-Propargyl-PEG3-MMAE | 10 | Complete Remission |
Table 4: Pharmacokinetic Parameters in Rats
| ADC | t1/2 (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) |
| Trastuzumab-Propargyl-PEG3-MMAE | ~250 hours | 150 µg/mL | 15,000 µg*h/mL |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Synthesis of Payload-Linker Conjugate (MMAE-Propargyl-PEG3)
This protocol describes the deprotection of the Boc group from this compound and subsequent conjugation to a payload (MMAE) with a carboxyl group suitable for amide bond formation.
Materials:
-
This compound
-
MMAE (with a terminal carboxylic acid)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and TFA under reduced pressure. The resulting amine salt is used in the next step without further purification.
-
-
Payload Conjugation:
-
Dissolve the deprotected linker and MMAE in anhydrous DMF.
-
Add DIPEA to neutralize the amine salt.
-
Add PyBOP as the coupling agent.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the MMAE-Propargyl-PEG3 conjugate.
-
Protocol 2: Antibody Modification and ADC Synthesis via Click Chemistry
This protocol details the introduction of an azide group onto the antibody and the subsequent copper-catalyzed click chemistry reaction with the alkyne-functionalized payload-linker.
Materials:
-
Trastuzumab in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
MMAE-Propargyl-PEG3 (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting columns (e.g., PD-10)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Azide Modification:
-
Prepare a stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the Azido-PEG4-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess labeling reagent using a desalting column equilibrated with PBS.
-
Determine the concentration and degree of labeling of the azido-antibody.
-
-
ADC Synthesis (CuAAC Reaction):
-
Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.
-
In a reaction vessel, combine the azido-antibody with a 3-5 fold molar excess of the MMAE-Propargyl-PEG3 conjugate.
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-payload solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker and other reagents using a desalting column or size-exclusion chromatography.
-
Concentrate the purified ADC using an appropriate ultrafiltration device.
-
Sterile filter the final ADC solution.
-
Protocol 3: ADC Characterization
This protocol outlines the key analytical methods to characterize the final ADC product.
Materials and Instruments:
-
HIC-HPLC system
-
SEC-HPLC system
-
LC-MS system
-
UV-Vis spectrophotometer
-
Endotoxin detection kit
Procedure:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Analyze the purified ADC by HIC-HPLC. The different drug-loaded species will separate based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
-
Monomer Purity and Aggregation Analysis:
-
Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregates, and fragments.
-
-
Identity Confirmation:
-
Confirm the molecular weight of the light and heavy chains of the reduced ADC by LC-MS to verify conjugation.
-
-
Endotoxin Testing:
-
Perform an endotoxin assay to ensure the final product is suitable for in vivo studies.
-
Visualizations
Signaling Pathway
Experimental Workflows
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Reactions Involving Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for reactions involving Propargyl-PEG3-Boc, a versatile heterobifunctional linker. This reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) due to its dual functionality: a terminal alkyne for "click" chemistry and a Boc-protected amine for subsequent conjugation.[1][2][3]
Core Applications
This compound is primarily utilized in two key sequential reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group's terminal alkyne readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[1][2][4] This "click" reaction is highly efficient, specific, and biocompatible.[5][6][]
-
Boc Deprotection: Following the CuAAC reaction, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions to liberate a primary amine.[3][8] This newly exposed amine is then available for conjugation to another molecule, typically via amide bond formation.
This two-step process allows for the precise and modular assembly of complex molecular architectures, a critical advantage in drug discovery and development.[][]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol details the general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, DCM, or aqueous buffers)
-
Nitrogen or Argon source
Procedure:
-
In a clean, dry reaction vessel, dissolve the azide-functionalized molecule and this compound in the chosen solvent. A typical starting concentration is 10-50 mM.
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water or buffer.
-
In another vial, prepare a stock solution of copper(II) sulfate in water or buffer.
-
To the de-gassed reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The final concentration of copper is typically 0.1 to 0.5 equivalents relative to the limiting reagent, with sodium ascorbate at 1 to 5 equivalents.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, the reaction mixture can be worked up by quenching with an aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent.
-
The crude product is then purified, typically by silica gel column chromatography.
Quantitative Data Summary for CuAAC Reaction:
| Parameter | Typical Value/Range | Notes |
| Reactant Molar Ratio | 1:1 to 1:1.2 (this compound : Azide) | A slight excess of one reactant can be used to drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 0.1 - 0.5 equivalents | Lower catalyst loading is often preferred for biological applications. |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 equivalents | Should be in excess relative to the copper catalyst. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | > 90% | CuAAC reactions are known for their high efficiency and yields.[5][6] |
Protocol 2: Boc Deprotection of the CuAAC Product
This protocol describes the removal of the Boc protecting group to yield a primary amine.
Materials:
-
Boc-protected triazole product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the Boc-protected triazole product in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen or argon atmosphere, add trifluoroacetic acid (TFA) dropwise to the solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The deprotection is typically complete within 1-2 hours.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3x).
-
The resulting TFA salt of the amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Quantitative Data Summary for Boc Deprotection:
| Parameter | Typical Value/Range | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A 4M HCl solution in dioxane can also be used.[3] |
| Solvent | Dichloromethane (DCM) | |
| TFA Concentration | 20 - 50% (v/v) | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1 - 2 hours | Monitor for completion. |
| Expected Yield | > 95% | Deprotection is typically a high-yielding reaction. |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Incorporating Propargyl-PEG3-Boc into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Propargyl-PEG3-Boc onto the surface of nanoparticles. This process is a critical step in the development of advanced drug delivery systems, enabling the subsequent attachment of targeting ligands, imaging agents, or other functional molecules via "click chemistry." The protocols outlined below are designed to be adaptable for various nanoparticle platforms, including polymeric, lipid-based, and inorganic nanoparticles.
Introduction
This compound is a heterobifunctional linker molecule that plays a pivotal role in the surface functionalization of nanoparticles. The polyethylene glycol (PEG) component provides a hydrophilic shield, which can enhance nanoparticle stability in biological fluids and prolong circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal propargyl group serves as a reactive handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for selective deprotection and subsequent conjugation, offering a versatile platform for multifunctional nanoparticle design.
The incorporation of this compound is a foundational step for a modular approach to nanoparticle engineering, allowing for the facile and efficient attachment of a wide array of molecules to the nanoparticle surface. This methodology is central to the development of targeted drug delivery vehicles, advanced imaging probes, and sophisticated diagnostic tools.
Experimental Protocols
Materials and Equipment
Materials:
-
Nanoparticles with surface functional groups (e.g., carboxyl-terminated PLGA nanoparticles, amine-terminated silica nanoparticles)
-
This compound amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-Morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Ultrafiltration units
-
Deionized (DI) water
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
-
Lyophilizer (optional)
Protocol 1: Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Step 1: Activation of Carboxyl Groups
-
Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0) to a concentration of 1-10 mg/mL.
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC and NHS to the surface carboxyl groups should be optimized, but a starting point of 10:1 and 5:1, respectively, is recommended.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxyl groups, forming an NHS ester intermediate.
Step 2: Conjugation with this compound Amine
-
Dissolve this compound amine in a small amount of DMF or MES buffer.
-
Add the this compound amine solution to the activated nanoparticle suspension. A molar excess of the amine (e.g., 10-fold) relative to the surface carboxyl groups is recommended to ensure efficient conjugation.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS) to facilitate the amide bond formation.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
Step 3: Purification of Functionalized Nanoparticles
-
To remove unreacted reagents and byproducts, purify the nanoparticles using either dialysis against DI water for 24-48 hours with several water changes, or through repeated cycles of centrifugation and resuspension in DI water.
-
Alternatively, ultrafiltration can be employed for faster purification.
-
The purified this compound functionalized nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
Protocol 2: Functionalization of Amine-Terminated Nanoparticles
This protocol is suitable for nanoparticles that present primary amine groups on their surface, such as aminated silica or iron oxide nanoparticles.
Step 1: Activation of this compound (if necessary)
-
If the this compound derivative has a terminal carboxyl group instead of an amine, it can be activated with EDC/NHS as described in Protocol 1, Step 1. The activated PEG linker can then be added to the amine-terminated nanoparticles.
Step 2: Conjugation via a Linker (using a succinimidyl ester)
-
For this protocol, we will assume the use of a Propargyl-PEG3-linker with an NHS ester at the other end.
-
Disperse the amine-terminated nanoparticles in a suitable buffer such as PBS (pH 7.4) or DMF.
-
Add the Propargyl-PEG3-NHS ester to the nanoparticle suspension in a 5-10 fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
Step 3: Purification
-
Purify the functionalized nanoparticles as described in Protocol 1, Step 3, using dialysis, centrifugation, or ultrafiltration to remove unreacted PEG linker and byproducts.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful incorporation of this compound onto the nanoparticle surface.
Physicochemical Characterization
| Parameter | Technique | Expected Outcome |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG chains on the surface. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A low PDI value (typically < 0.3) indicates a monodisperse and stable nanoparticle formulation. |
| Surface Charge | Zeta Potential Measurement | A change in the zeta potential is indicative of successful surface modification. For example, the negative charge of carboxylated nanoparticles will become less negative or neutral after conjugation with the PEG linker. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | TEM or SEM can be used to visualize the nanoparticles and confirm that their morphology is maintained after the functionalization process. |
Confirmation of Propargyl Group Presence
The presence of the propargyl group can be confirmed by subsequent "click" reaction with an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).
-
To a solution of this compound functionalized nanoparticles, add an azide-functionalized fluorescent dye, a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the nanoparticles to remove unreacted dye.
-
Measure the fluorescence of the nanoparticle suspension. A significant increase in fluorescence compared to a control reaction without the catalyst confirms the presence of accessible propargyl groups.
Visualizing the Workflow and Concepts
Experimental Workflow for Functionalization
Caption: Workflow for functionalizing carboxylated nanoparticles.
Signaling Pathway Analogy: Modular Nanoparticle Assembly
Caption: Modular assembly of a targeted nanoparticle.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Incomplete activation of carboxyl groups. | Optimize EDC/NHS concentrations and reaction time. Ensure the pH of the activation buffer is optimal (pH 6.0 for MES). |
| Steric hindrance on the nanoparticle surface. | Use a longer PEG linker to extend the reactive group away from the nanoparticle surface. | |
| Nanoparticle aggregation | Insufficient surface charge after modification. | Ensure adequate PEG density on the surface to provide steric stabilization. Optimize purification steps to remove excess reagents that may cause aggregation. |
| Inappropriate buffer conditions. | Screen different buffers and pH values for nanoparticle stability. | |
| Inconsistent results | Variability in nanoparticle batches. | Ensure consistent synthesis and characterization of the initial nanoparticles. |
| Degradation of reagents. | Use fresh EDC and NHS solutions. Store this compound under appropriate conditions (cool and dry). |
Conclusion
The incorporation of this compound onto nanoparticles is a robust and versatile strategy for the development of advanced nanomedicines. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to successfully functionalize their nanoparticle systems. The modularity offered by the terminal propargyl group, combined with the benefits of PEGylation, opens up a vast landscape of possibilities for creating highly specific and effective therapeutic and diagnostic agents. Careful optimization of reaction conditions and thorough characterization are paramount to achieving reproducible and reliable results.
Surface Functionalization Using Propargyl-PEG3-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Propargyl-PEG3-Boc for the functionalization of various surfaces. This versatile heterobifunctional linker enables the covalent attachment of biomolecules and other ligands, facilitating research in areas such as drug delivery, biosensor development, and cell adhesion studies. The protocols outlined below cover the key steps of surface preparation, linker immobilization, deprotection, and subsequent bioconjugation.
Introduction
This compound is a chemical linker consisting of three key components:
-
A Propargyl Group: An alkyne functional group that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1]
-
A Triethylene Glycol (PEG3) Spacer: A short, hydrophilic polyethylene glycol chain that increases the water solubility of the linker and the resulting functionalized surface, which can help to reduce non-specific protein binding.[]
-
A Boc-Protected Amine: A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the reactive amine for subsequent conjugation.[3][4]
This combination of functionalities allows for a two-step "click-and-couple" approach to surface modification, providing precise control over the immobilization of desired molecules.
Applications
The unique properties of this compound make it suitable for a wide range of applications in research and development:
-
Biomolecule Immobilization: The terminal amine, after deprotection, can be used to covalently attach proteins, peptides, antibodies, or nucleic acids to a surface.[][5] This is critical for the development of biosensors, microarrays, and other diagnostic platforms.
-
Cell Adhesion Studies: Surfaces can be modified with cell-adhesive peptides (e.g., RGD) to study cell attachment, spreading, and signaling. The PEG spacer helps to present the peptide in a biocompatible manner.[6][7]
-
Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used to create targeted drug delivery systems.[8][9] Targeting ligands can be attached to the deprotected amine, while the propargyl group can be used for further modifications or drug loading.
-
PROTAC Development: As a PEG-based linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[1]
Experimental Protocols
The following protocols provide a general framework for the functionalization of a surface using this compound. Optimization may be required for specific substrates and biomolecules.
Protocol 1: Surface Preparation and Linker Immobilization
This protocol describes the initial attachment of the this compound linker to a surface. The example provided is for a gold surface, which is commonly used in biosensor applications.
Materials:
-
Gold-coated substrate (e.g., glass slide, sensor chip)
-
This compound
-
Thiol-modifying agent (e.g., 11-mercaptoundecanoic acid)
-
Ethanol, absolute
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate by rinsing with DI water, followed by absolute ethanol. Dry the substrate under a gentle stream of nitrogen gas.
-
Thiol Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold substrate in a solution of the thiol-modifying agent (e.g., 1-10 mM in absolute ethanol) for 12-24 hours at room temperature to form a stable SAM.
-
Rinsing: After SAM formation, rinse the substrate thoroughly with absolute ethanol to remove any unbound thiol, followed by a final rinse with DI water. Dry the substrate under a gentle stream of nitrogen.
-
EDC/NHS Coupling of this compound:
-
Prepare a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
Add this compound to the EDC/NHS solution.
-
Immerse the thiol-modified substrate in the solution and incubate for 1-4 hours at room temperature.
-
-
Final Rinsing: Rinse the substrate with DI water and then ethanol to remove any unreacted reagents. Dry under a stream of nitrogen. The surface is now functionalized with the propargyl group facing outwards and the Boc-protected amine.
Protocol 2: Boc Deprotection
This step is necessary to expose the reactive primary amine.
Materials:
-
This compound functionalized substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
DI water
-
Nitrogen gas
Procedure:
-
Deprotection Solution: Prepare a solution of 25-50% TFA in DCM.[10]
-
Incubation: Immerse the functionalized substrate in the TFA/DCM solution for 30 minutes to 2 hours at room temperature.[10][11] Reaction progress can be monitored by surface characterization techniques such as XPS if available.
-
Neutralization and Rinsing:
-
Remove the substrate from the acidic solution and immediately immerse it in a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]
-
Rinse the substrate thoroughly with DI water.
-
Perform a final rinse with ethanol and dry under a gentle stream of nitrogen. The surface now presents a reactive primary amine.
-
Protocol 3: Biomolecule Immobilization via Click Chemistry
This protocol describes the attachment of an azide-modified biomolecule to the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare Click Chemistry Reaction Mixture:
-
Dissolve the azide-modified biomolecule in TBS buffer.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in DI water.
-
In another tube, prepare a solution of CuSO4 in DI water.
-
-
Reaction:
-
Add the CuSO4 solution to the biomolecule solution, followed immediately by the sodium ascorbate solution. The final concentrations should be optimized but are typically in the range of 0.1-1 mM for the biomolecule, 1 mM for sodium ascorbate, and 0.1 mM for CuSO4.
-
Immerse the propargyl-functionalized substrate in the reaction mixture.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Rinsing and Blocking:
-
Remove the substrate from the reaction mixture and rinse thoroughly with TBS buffer to remove any unbound biomolecules and reaction components.
-
(Optional) To block any remaining reactive sites and reduce non-specific binding, incubate the substrate in a solution of a blocking agent (e.g., bovine serum albumin or a commercial blocking buffer) for 1 hour at room temperature.
-
Rinse again with TBS buffer and DI water. Dry under a gentle stream of nitrogen.
-
Data Presentation
The following tables provide representative data that can be obtained from the characterization of functionalized surfaces. Actual results may vary depending on the substrate, linker density, and biomolecule.
Table 1: Surface Characterization Data
| Surface Modification Step | Water Contact Angle (°) | Ellipsometric Thickness (nm) | N (1s) XPS Signal (atomic %) |
| Bare Gold | 95 ± 5 | - | 0 |
| Thiol SAM | 60 ± 4 | 1.5 ± 0.2 | 0 |
| This compound | 75 ± 3 | 2.5 ± 0.3 | 2.5 ± 0.4 |
| After Boc Deprotection | 55 ± 5 | 2.4 ± 0.3 | 2.6 ± 0.5 |
| After Protein Immobilization | 40 ± 6 | 5.0 ± 0.7 | 8.0 ± 1.2 |
Table 2: Quantitative Analysis of Immobilized Protein
| Protein | Immobilization Method | Surface Density (ng/cm²) | Binding Affinity (Kd) |
| Antibody A | Click Chemistry | 250 ± 30 | 10 nM |
| Enzyme B | NHS Ester Coupling | 180 ± 25 | N/A |
| Peptide C | Click Chemistry | 120 ± 15 | 50 nM |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Enzymatic Protein Immobilization on Amino-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adhesion of retinal cells to gold surfaces by biomimetic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of cell adhesive molecules attached onto PEG-lipid-modified fluid surfaces on cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG3-Boc Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Propargyl-PEG3-Boc coupling reactions.
Troubleshooting Guide: Low Yield
Low or no yield in the N-Boc protection of Propargyl-PEG3-amine can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identify and resolve these issues.
Question: I am observing a low yield of my N-Boc protected Propargyl-PEG3 product. What are the potential causes and how can I improve the outcome?
Answer: Low yields can stem from incomplete reactions, degradation of starting materials or products, or loss during workup and purification. Below is a step-by-step guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Recommendation |
| 1. Inactive or Degraded Reagents | (a) Di-tert-butyl dicarbonate ((Boc)₂O) Quality: (Boc)₂O is sensitive to moisture and can decompose over time into tert-butanol and carbon dioxide, reducing its efficacy. It also has a low melting point (22-24°C) and can decompose at elevated temperatures. Solution: Use fresh, high-purity (Boc)₂O. Store it in a tightly sealed container in a cool, dry place. For reactions, it is advisable to weigh it out shortly after removing it from refrigeration. (b) Propargyl-PEG3-amine Quality: The primary amine may have degraded or contain impurities. Solution: Verify the purity of the starting amine by techniques such as NMR or LC-MS. If necessary, purify the amine before use. |
| 2. Suboptimal Reaction Conditions | (a) Inappropriate Base: The choice and amount of base are critical. A base that is too weak may not effectively neutralize the acidic byproduct, slowing or stalling the reaction. Conversely, a very strong base could lead to side reactions.[1] Solution: For the Boc protection of a primary aliphatic amine like Propargyl-PEG3-amine, a moderately strong, non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is generally effective. Use 1.1 to 1.5 equivalents of the base.[2] (b) Incorrect Solvent: The solvent can significantly influence the reaction rate. Solution: Dichloromethane (DCM) and Tetrahydrofuran (THF) are common and effective solvents for this reaction. For PEGylated amines, using PEG-400 as a reaction medium under solvent-free conditions has been reported to give excellent yields.[3] (c) Inadequate Temperature: The reaction may be too slow at room temperature. Solution: Gently heating the reaction to 40-50°C can increase the rate.[2] Avoid excessive heat to prevent the decomposition of (Boc)₂O.[4] |
| 3. Incorrect Stoichiometry | Insufficient (Boc)₂O: An inadequate amount of the Boc-protecting agent will result in an incomplete reaction. Solution: Use a slight excess of (Boc)₂O, typically 1.1 to 1.2 equivalents, to drive the reaction to completion. |
| 4. Inefficient Reaction Monitoring | Premature Quenching: Stopping the reaction before it has reached completion is a common cause of low yield. Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is fully consumed. |
| 5. Product Loss During Workup | Aqueous Workup Issues: The PEG chain can impart some water solubility to the product, leading to loss during aqueous extraction phases. Solution: Minimize the volume of aqueous washes. If the product has significant water solubility, consider alternative purification methods such as solid-phase extraction or size-exclusion chromatography. |
| 6. Side Reactions | Formation of Di-Boc Product: Under certain conditions, a second Boc group can be added to the nitrogen, although this is less common for primary amines. Solution: Avoid using a large excess of (Boc)₂O and overly strong bases. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Boc protection reaction?
A1: The base neutralizes the protonated amine intermediate that forms after the initial nucleophilic attack on the di-tert-butyl dicarbonate. This deprotonation is crucial for regenerating the neutral amine as the final N-Boc protected product and drives the reaction to completion.[1]
Q2: Is a base always necessary for Boc protection?
A2: While a base is commonly used to ensure high yields and accelerate the reaction, it is not always strictly required. The tert-butoxide ion, a byproduct of the reaction, can itself act as a base.[5] However, for efficient and timely conversion, especially with less nucleophilic amines, an external base is highly recommended.[1]
Q3: How does temperature affect the Boc protection reaction?
A3: Increasing the temperature can accelerate the reaction, which is beneficial for less reactive amines. However, di-tert-butyl dicarbonate can decompose at higher temperatures, leading to the formation of isobutene, tert-butanol, and carbon dioxide.[4] For most standard procedures, moderate heating to around 40-55°C is sufficient.[2]
Q4: What is the impact of solvent choice on the reaction?
A4: The choice of solvent can significantly affect the reaction rate. Aprotic solvents like DCM and THF are standard choices. Interestingly, using polyethylene glycol (PEG-400) as a solvent has been shown to be highly effective for the N-Boc protection of various amines, often providing excellent yields under catalyst-free and solvent-free conditions.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by TLC by observing the disappearance of the starting amine spot. Alternatively, LC-MS can be used to monitor the consumption of the starting material and the formation of the desired product.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of the this compound coupling reaction, based on general principles of N-Boc protection.
| Parameter | Condition | Expected Yield | Remarks |
| Solvent | Dichloromethane (DCM) | Good to Excellent | Standard aprotic solvent, facilitates easy workup. |
| Tetrahydrofuran (THF) | Good to Excellent | Another common aprotic solvent. | |
| PEG-400 (solvent-free) | Excellent | Eco-friendly option, reported to give high yields.[3] | |
| Base | Triethylamine (TEA) | Good to Excellent | Common, effective, and non-nucleophilic base. |
| Diisopropylethylamine (DIPEA) | Good to Excellent | A bulkier, non-nucleophilic base, is also a good option. | |
| None | Moderate to Good | The reaction can proceed but may be slower. | |
| Temperature | Room Temperature (20-25°C) | Good | Generally sufficient for primary aliphatic amines. |
| 40-50°C | Excellent | Gentle heating can improve reaction rate and yield.[2] | |
| > 60°C | Poor to Moderate | Risk of (Boc)₂O decomposition.[4] | |
| (Boc)₂O Equiv. | 1.0 | Moderate to Good | May result in an incomplete reaction. |
| 1.1 - 1.2 | Excellent | A slight excess is optimal to drive the reaction. | |
| > 1.5 | Good to Excellent | A larger excess may not significantly improve yield and can complicate purification. |
Experimental Protocols
Standard Protocol for N-Boc Protection of Propargyl-PEG3-amine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Propargyl-PEG3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Propargyl-PEG3-amine (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
To the stirred solution, add TEA or DIPEA (1.2 eq).
-
Add (Boc)₂O (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.
-
Once the starting amine is consumed (typically 2-4 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound coupling.
Caption: Reaction pathway for the N-Boc protection of Propargyl-PEG3-amine.
References
Technical Support Center: Optimizing Propargyl-PEG3-Boc Reactions
Welcome to the technical support center for Propargyl-PEG3-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction efficiency and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the primary reactions involving this compound?
This compound is a versatile linker primarily used in two key reactions:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine to allow for subsequent conjugation. This is typically achieved under acidic conditions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Also known as "click chemistry," this reaction involves the propargyl group (an alkyne) reacting with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1]
2. What are the recommended conditions for Boc deprotection of this compound?
The most common method for Boc deprotection is acidolysis.[2] The choice of acid and solvent is crucial for a successful reaction.
-
Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used system.[2] A concentration of 20-50% TFA in DCM is typically effective.[2] Alternatively, 4M HCl in 1,4-dioxane can be used.[2]
-
Temperature: The reaction is often carried out at 0°C to room temperature.[2][3]
-
Reaction Time: Reaction times can vary from 30 minutes to a few hours, depending on the substrate and reaction scale.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]
3. How can I improve the efficiency of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
Several factors can influence the efficiency of the CuAAC reaction:
-
Catalyst Integrity: The active catalyst is Copper(I). It is sensitive to oxidation to Copper(II), which is inactive. Using a reducing agent like sodium ascorbate is essential to maintain the copper in its +1 oxidation state.[5][6]
-
Ligands: The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended.[6][7] The ligand stabilizes the Cu(I) catalyst, prevents its oxidation, and increases reaction rates.[7] A ligand-to-copper ratio of 5:1 is often employed to protect biomolecules from oxidation.[5][8]
-
Oxygen Exclusion: To prevent catalyst oxidation, it is beneficial to degas the solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for sensitive substrates.[7]
-
Reagent Order of Addition: A recommended order of addition is to first mix the copper sulfate (CuSO₄) with the ligand, then add this solution to the mixture of the alkyne (this compound) and the azide. The reaction is then initiated by the addition of sodium ascorbate.[5][7]
4. Can the PEG chain cause steric hindrance in these reactions?
Yes, the polyethylene glycol (PEG) chain can introduce steric hindrance, which may affect reaction efficiency.[9][10]
-
In Boc Deprotection: The bulky PEG chain can hinder the approach of the acid to the Boc-protected amine, potentially leading to incomplete deprotection.[2] Using a higher concentration of acid or a stronger acid system can help overcome this.[2]
-
In CuAAC: While click chemistry is known for its high efficiency even with sterically demanding substrates, the PEG linker can sometimes slow down the reaction.[9][11] Ensuring optimal catalyst performance and reaction conditions is key to mitigating this effect. The flexibility of the PEG chain can also help to position the reactive groups for successful conjugation.[12]
Troubleshooting Guides
Boc Deprotection of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient Acid Strength or Concentration: The acid may be too weak or too dilute to effectively cleave the Boc group, especially with the steric hindrance of the PEG chain.[2] 2. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.[2] 3. Poor Solubility: The substrate may not be fully dissolved in the chosen solvent. | 1. Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[2] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2] 2. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating may be applied if necessary.[2] 3. Optimize Solvent System: Ensure the this compound is fully soluble in the reaction solvent. |
| Formation of Side Products | 1. Alkylation of Nucleophilic Groups: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule. 2. Degradation of Acid-Sensitive Groups: Other functional groups in the molecule may be sensitive to the acidic conditions.[13] | 1. Use Scavengers: Add a scavenger like triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to quench the tert-butyl cation.[2] 2. Use Milder Conditions: If possible, use a lower concentration of acid or a milder acid. Monitor the reaction closely to minimize exposure time to acidic conditions. |
| Difficulty in Product Isolation | 1. Residual Acid: TFA can be difficult to remove completely and may interfere with subsequent steps. 2. Product Solubility: The deprotected amine salt may have different solubility properties than the starting material. | 1. Co-evaporation: After removing the bulk of the solvent and TFA under reduced pressure, co-evaporate the residue with a solvent like toluene to azeotropically remove residual TFA. 2. Aqueous Workup/Precipitation: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.[2] Alternatively, precipitation of the product by adding a non-polar solvent like diethyl ether can be attempted.[2] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Catalyst Oxidation: The Cu(I) catalyst has been oxidized to inactive Cu(II).[6] 2. Inhibitors in the Reaction Mixture: Components of the buffer or impurities may be inhibiting the catalyst. 3. Reagent Degradation: The azide or alkyne starting materials may have degraded. | 1. Ensure Reducing Conditions: Use freshly prepared sodium ascorbate solution. Degas all solutions prior to use.[7] 2. Use a Ligand: Employ a stabilizing ligand like THPTA to protect the Cu(I) catalyst.[7] 3. Purify Starting Materials: Ensure the purity of the azide and alkyne components. Run a control reaction with a simple azide and alkyne to confirm the activity of the catalyst system. |
| Slow Reaction Rate | 1. Suboptimal Reagent Concentrations: The concentrations of the catalyst, ligand, or reducing agent may not be optimal. 2. Steric Hindrance: The PEG chain or bulky substituents on the azide may be slowing the reaction.[9][11] | 1. Optimize Concentrations: Typical concentrations are 50-100 µM for copper.[5] The ligand should be in excess (e.g., 5 equivalents relative to copper).[5] Sodium ascorbate is also used in excess.[8] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration. Gentle heating can sometimes accelerate the reaction, but this should be done with caution, especially with sensitive biomolecules. |
| Protein/Biomolecule Damage | 1. Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which can damage sensitive biomolecules.[5] 2. Byproducts of Ascorbate Oxidation: Dehydroascorbate, an oxidation product of ascorbate, can react with amine groups on proteins.[5] | 1. Use a Protective Ligand: A ligand like THPTA can act as a sacrificial reductant and protect biomolecules.[8][14] 2. Add a Scavenger: Aminoguanidine can be added to the reaction mixture to trap reactive byproducts of ascorbate oxidation.[5] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the Boc-protected Propargyl-PEG3-amine in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to the tert-butyl cation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for bioconjugation in an aqueous buffer system.
-
Reagent Preparation (Stock Solutions):
-
Reaction Setup (Example for a 500 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
The alkyne (e.g., Propargyl-PEG3-amine) and the azide-containing molecule in your desired reaction buffer (e.g., phosphate buffer, pH 7). Adjust the volume with buffer.
-
-
Prepare a premixed solution of the catalyst: mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it stand for a few minutes.[8][15] This gives final concentrations of 0.10 mM CuSO₄ and 0.50 mM THPTA (a 5:1 ligand to copper ratio).
-
Add the premixed catalyst solution to the reaction tube.
-
(Optional) Add 25 µL of 100 mM aminoguanidine (final concentration 5 mM).[8][15]
-
Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate (final concentration 5 mM).[8][15]
-
-
Reaction:
-
Mix the reaction by gentle vortexing or inverting the tube.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be left longer if necessary.
-
-
Purification:
-
The purification method will depend on the nature of the product. Common methods include size exclusion chromatography, dialysis, or HPLC.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Propargyl-PEG3-Boc Experiments
This guide provides solutions to common issues encountered during experiments involving Propargyl-PEG3-Boc, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal is a critical step but can present challenges.[2]
Q1: My Boc deprotection is incomplete. What are the common causes and how can I fix it?
A1: Incomplete Boc deprotection is often due to suboptimal reaction conditions. Several factors could be at play:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration too low, the reaction may not proceed to completion.[3] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[3][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[3]
-
Solvent Issues: The choice of solvent is crucial. Dichloromethane (DCM) is commonly used as it solvates both the PEG-linker and the acid effectively.[3]
-
Steric Hindrance: The bulky nature of molecules conjugated to the PEG linker can sometimes hinder the acid's approach to the Boc-protected amine, slowing the reaction.[3]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% v/v to 50% v/v).[3]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Allow the reaction to proceed for a longer duration if starting material is still present.[3]
-
Consider a Stronger Acid System: For resistant substrates, a stronger acid system such as 4M HCl in 1,4-dioxane may be more effective.[3][5]
-
Ensure Proper Solvation: Confirm that your starting material is fully dissolved in the chosen solvent.
Q2: I'm observing significant side product formation after Boc deprotection. What is happening?
A2: Side product formation often results from the acidic conditions cleaving other acid-labile groups in your molecule or from the highly reactive tert-butyl cation generated during the reaction.
-
Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups (e.g., certain esters, acetals, or silyl ethers), they may be cleaved by the strong acid used for deprotection.[5]
-
Alkylation by tert-butyl Cation: The released tert-butyl cation is an electrophile and can alkylate electron-rich moieties on your molecule of interest, such as tryptophan or methionine residues in peptides.
Troubleshooting Steps:
-
Use Scavengers: Add "scavengers" to the reaction mixture to quench the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water (typically 2.5-5% v/v).[3]
-
Milder Deprotection Conditions: If other functional groups are being affected, consider alternative, milder deprotection methods. This could involve using a lower concentration of acid for a longer period or exploring different acid systems like zinc bromide in DCM.[4]
-
Thermal Deprotection: In some cases, thermal deprotection (heating in a suitable solvent like dioxane/water) can be a viable alternative to avoid strong acids, provided your molecule is thermally stable.[6]
Section 2: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
The propargyl group contains a terminal alkyne, making it ideal for "click chemistry" reactions with azide-containing molecules.[7][8]
Q3: My CuAAC (Click Chemistry) reaction has a low yield. How can I improve it?
A3: Low yields in CuAAC reactions are typically related to the catalyst, reagents, or reaction environment.
-
Copper (I) Oxidation: The active catalyst is Cu(I). In the presence of oxygen, it can be oxidized to the inactive Cu(II) state.
-
Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is used to reduce any Cu(II) to Cu(I) in situ. An insufficient amount will lead to catalyst deactivation.
-
Ligand Issues: A ligand (e.g., TBTA, THPTA) is often used to stabilize the Cu(I) catalyst and improve reaction efficiency, especially in aqueous or complex biological media. The absence of a suitable ligand can result in lower yields.
-
Purity of Reagents: Impurities in either the Propargyl-PEG3-amine or the azide-containing partner can interfere with the reaction.
-
Solvent Choice: The solvent must be able to dissolve all reaction components. Common choices include mixtures of water with t-butanol, DMSO, or DMF.
Troubleshooting Steps:
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use Fresh Reducing Agent: Ensure your sodium ascorbate is fresh and not oxidized. Use a slight excess (1.5-2 equivalents relative to the copper catalyst).
-
Add a Ligand: If not already in use, add a Cu(I)-stabilizing ligand. THPTA is an excellent choice for aqueous reactions.
-
Optimize Reagent Stoichiometry: While the reaction is often run with a 1:1 stoichiometry of alkyne to azide, a slight excess of one component (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Check pH: For reactions in aqueous buffers, ensure the pH is in the optimal range (typically 7-8).
Section 3: Solubility and Handling
Q4: I'm having trouble dissolving my this compound conjugate. What solvents are recommended?
A4: The solubility of this compound itself is generally good in a range of organic solvents. However, the properties of the molecule it is conjugated to will dominate the overall solubility.
-
This compound: Soluble in common organic solvents like DCM, DMF, and DMSO.[9]
-
Deprotected Amine (Propargyl-PEG3-amine): The free amine is soluble in water, DMSO, DCM, and DMF.[9]
-
Conjugates: Solubility will be highly dependent on the nature of the conjugated molecule. The PEG3 linker is included to enhance aqueous solubility.[10]
Troubleshooting Steps:
-
Start with Common Solvents: For conjugates, first try solvents like DMSO or DMF.
-
Use Co-solvent Systems: If solubility is poor in a single solvent, try a mixture. For example, a small amount of DMSO can help dissolve a compound before diluting it into an aqueous buffer.
-
Consider pH Adjustment: If your conjugate has ionizable groups, adjusting the pH of the aqueous solution can significantly improve solubility.
Quantitative Data Summary
Table 1: Common Reagents and Conditions for Boc Deprotection
| Parameter | Condition 1 (Standard) | Condition 2 (Stronger) | Condition 3 (Mild, with Scavenger) |
|---|---|---|---|
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Dichloromethane (DCM) |
| Concentration | 20-50% (v/v) TFA in DCM | 4 M | 20% (v/v) TFA in DCM |
| Scavenger | None | None | Triisopropylsilane (TIS), 2.5-5% (v/v) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Typical Time | 1 - 2 hours | 1 - 4 hours | 1 - 2 hours |
| Reference |[3][4] |[3] |[3] |
Table 2: Typical Reaction Components for CuAAC (Click Chemistry)
| Component | Typical Concentration/Stoichiometry | Purpose |
|---|---|---|
| Alkyne Substrate | 1 equivalent | Reactant (e.g., Propargyl-PEG3-linker) |
| Azide Substrate | 1 - 1.2 equivalents | Reactant |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents (1-10 mol%) | Catalyst Precursor |
| Sodium Ascorbate | 0.05 - 0.5 equivalents (5-50 mol%) | Reducing agent (forms Cu(I) in situ) |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Stabilizes Cu(I) and accelerates reaction |
| Solvent System | Varies (e.g., t-BuOH/H₂O, DMSO/H₂O) | Dissolves all components |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected Propargyl-PEG3-conjugate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Optional: If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to reach a final concentration of 20-50% (v/v).[3]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[3]
-
The resulting crude amine (as a TFA salt) can often be used directly in the next step or neutralized. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: General Procedure for CuAAC (Click Chemistry) Reaction
-
In a suitable vial, dissolve the azide-containing compound (1.1 equivalents) and the Propargyl-PEG3-conjugate (1 equivalent) in a degassed solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in degassed water.
-
In a third vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and a stabilizing ligand like THPTA (0.1 equivalents) in degassed water.
-
Add the sodium ascorbate solution to the main reaction mixture containing the alkyne and azide, and mix gently.
-
Add the copper/ligand solution to the reaction mixture. The reaction should turn a light yellow/orange color.
-
Stir the reaction at room temperature for 2-12 hours. Protect the reaction from light if any components are light-sensitive.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard purification techniques such as preparative HPLC or column chromatography.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alkyne | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 10. t-Boc-N-Amido-PEG3-propargyl, CAS 1333880-60-6 | AxisPharm [axispharm.com]
common side reactions with Propargyl-PEG3-Boc
Welcome to the technical support center for Propargyl-PEG3-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
A propargyl group (a terminal alkyne) that enables covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry"[1][2].
-
A polyethylene glycol (PEG) spacer (with three repeating units) which enhances solubility and provides flexibility[3][4].
-
A tert-butyloxycarbonyl (Boc) protected amine, which after deprotection, provides a primary amine for subsequent conjugation reactions.
Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand to an E3 ligase ligand[1][2].
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C. For short-term use, it can be stored at 2-8°C. It is important to protect it from moisture and strong acids or bases.
Q3: What are the most common side reactions observed when using this compound?
The most common side reactions are associated with its two primary reactive functionalities: the propargyl group and the Boc-protected amine.
-
Propargyl Group: The most significant side reaction is the oxidative homo-coupling of the terminal alkyne, known as Glaser, Eglinton, or Hay coupling. This results in the formation of a symmetric 1,3-diyne byproduct, which can reduce the yield of the desired click chemistry product[5]. This is particularly prevalent in the presence of copper catalysts and oxygen[5].
-
Boc Group: During the acidic deprotection of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic sites on your substrate, leading to undesired byproducts. This is a known issue, especially for substrates containing sensitive amino acid residues like tryptophan or methionine[6][7].
Q4: Can the PEG linker itself undergo side reactions?
The PEG linker is generally considered stable under the conditions used for click chemistry and Boc deprotection. However, prolonged exposure to strong oxidizing agents can lead to degradation of the polyethylene glycol chain. Under typical experimental conditions for bioconjugation, side reactions involving the PEG linker are not commonly observed.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing low or no yield of your desired triazole product, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Oxidation of Cu(I) Catalyst | The catalytically active species in CuAAC is Cu(I). Oxidation to Cu(II) by dissolved oxygen will inhibit the reaction. Solution: Deoxygenate all reaction buffers and solvents. Work under an inert atmosphere (e.g., nitrogen or argon). Use an excess of a reducing agent like sodium ascorbate. |
| Homo-coupling of Propargyl Group (Glaser Coupling) | The presence of oxygen can promote the copper-catalyzed homo-coupling of the alkyne, leading to the formation of a diyne byproduct and consumption of your starting material. Solution: Rigorously exclude oxygen from your reaction. Increase the concentration of the reducing agent (e.g., sodium ascorbate) to maintain the copper in the Cu(I) state. |
| Inhibition of the Copper Catalyst | Components in your reaction mixture, such as chelating agents (e.g., EDTA) or certain buffer components (e.g., Tris), can sequester the copper catalyst, rendering it inactive. Solution: Purify your starting materials to remove any chelating agents. If possible, switch to a non-chelating buffer system like HEPES or PBS. |
| Poor Solubility of Reactants | If your azide-containing molecule is not soluble in the reaction solvent, the reaction rate will be significantly reduced. Solution: Use a co-solvent such as DMSO, DMF, or t-butanol to improve solubility. Ensure all reactants are fully dissolved before initiating the reaction. |
Issue 2: Observation of Side Products After Boc Deprotection
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) after Boc deprotection often points to side reactions involving the tert-butyl cation.
| Possible Cause | Troubleshooting Steps |
| Alkylation of Nucleophilic Residues by tert-Butyl Cation | The tert-butyl cation generated during deprotection is a reactive electrophile that can modify nucleophilic functional groups (e.g., indoles, thioethers) on your substrate. Solution: Add a "scavenger" to the deprotection reaction to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole. The choice of scavenger depends on the nature of the nucleophilic groups in your molecule. |
| Incomplete Deprotection | If the deprotection is not complete, you will have a mixture of the starting material and the desired product. Solution: Increase the reaction time or the concentration of the acid (e.g., trifluoroacetic acid, TFA). Ensure your starting material is fully dissolved in the deprotection solvent. |
| Cleavage of Other Acid-Labile Protecting Groups | The acidic conditions used for Boc deprotection may cleave other acid-sensitive protecting groups on your molecule. Solution: If possible, choose orthogonal protecting groups that are stable to the conditions required for Boc removal. Alternatively, a milder deprotection method may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general starting point for the CuAAC reaction. Optimization may be required for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your azide-containing molecule, this compound, copper(II) sulfate (CuSO₄), and sodium ascorbate. A common solvent system is a mixture of water and a co-solvent like DMSO or t-butanol.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the CuSO₄ solution to a final concentration of 0.1-0.25 mM.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC. Reactions are typically complete within 1-12 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product can then be purified by flash column chromatography.
-
Protocol 2: General Procedure for Boc Deprotection of the Conjugated Product
This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
-
Reagent Preparation:
-
Prepare a deprotection solution of 20-50% TFA in dichloromethane (DCM).
-
If your substrate contains nucleophilic residues, add a scavenger such as triisopropylsilane (TIS) (2-5% v/v) to the deprotection solution.
-
-
Reaction Setup:
-
Dissolve the Boc-protected compound in the deprotection solution.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS or TLC. Deprotection is typically complete within 30 minutes to 2 hours.
-
-
Work-up and Purification:
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The resulting residue can be purified by preparative HPLC or by precipitation of the amine salt with a non-polar solvent like diethyl ether.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Experimental workflow for Boc deprotection.
Caption: Common side reactions with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Propargyl-PEG3-Boc
Welcome to the technical support center for Propargyl-PEG3-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a propargyl group (a terminal alkyne) on one end and a Boc-protected amine on the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and chemical biology, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] The propargyl group allows for "click" chemistry reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation, typically via amide bond formation.[5][6] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[7]
Q2: What are the key chemical transformations involving this compound?
The two primary reactions are:
-
Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine. This is typically achieved under acidic conditions.[5][8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the terminal alkyne (propargyl group) with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][9][10]
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound in its pure form at -20°C, where it can be stable for up to three years. For shorter periods, storage at 4°C for up to two years is acceptable. If dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q4: What are some common solvents for dissolving this compound?
Propargyl-PEG3-amine, the deprotected form, is soluble in water, DMSO, DCM, and DMF.[11] The Boc-protected form is generally soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Troubleshooting Guides
Boc Deprotection
The removal of the Boc group is a critical step to enable further conjugation. Below are common issues and their solutions.
Issue 1: Incomplete or Slow Boc Deprotection
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the reaction is slow or incomplete, consider increasing the acid concentration. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you could increase it to 50%.[8] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Most deprotections are performed at room temperature, but gentle heating might be required for some substrates.[8] |
| Solvent Issues | Ensure that both the this compound and the acid are fully solvated. DCM is a common solvent for TFA-mediated deprotection.[8] |
| Steric Hindrance | While less common for a PEG3 linker, significant steric bulk on an attached molecule could hinder the acid's approach. In such cases, longer reaction times or stronger acidic conditions may be necessary. |
Issue 2: Observation of Side Products After Deprotection
| Possible Cause | Troubleshooting & Optimization |
| Acid-Sensitive Functional Groups | If your molecule contains other acid-labile groups, they may be cleaved or modified during Boc deprotection. Consider using milder acidic conditions, such as 4M HCl in 1,4-dioxane, which is often better tolerated than TFA.[5] |
| Alkylation by t-Butyl Cation | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule. To prevent this, add a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture.[5] |
| PEG Degradation | While generally stable, prolonged exposure to very strong acids could potentially lead to degradation of the PEG chain. It is important to monitor the reaction and work it up promptly upon completion. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction is highly efficient but can be sensitive to reaction conditions.
Issue 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Troubleshooting & Optimization |
| Copper Catalyst Oxidation | The active catalyst is Cu(I). Oxidation to Cu(II) will halt the reaction. Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to maintain the copper in its +1 oxidation state.[10] |
| Poor Ligand Choice or Concentration | A copper-coordinating ligand, such as THPTA, is crucial to stabilize the Cu(I) catalyst and accelerate the reaction. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[12] |
| Catalyst Sequestration | If your azide-containing molecule has functional groups that can chelate copper (e.g., thiols, histidines), the catalyst may be sequestered, leading to low reactivity. In such cases, you can try increasing the copper and ligand concentration or adding a sacrificial metal like Zn(II) or Ni(II) to occupy the binding sites.[10] |
| Inhibition by Excess Alkyne | The Cu-THPTA catalyst can be inhibited by high concentrations of the alkyne. It is recommended to use alkyne concentrations below approximately 5 mM.[10] |
Issue 2: Degradation of Biomolecules During CuAAC Reaction
| Possible Cause | Troubleshooting & Optimization |
| Reactive Oxygen Species (ROS) Generation | The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage sensitive biomolecules. Using an excess of a copper-binding ligand can help protect your substrate by acting as a sacrificial reductant.[10][12] |
| Byproduct Formation with Ascorbate | Dehydroascorbate, an oxidation product of ascorbate, can react with amine groups on proteins. The use of aminoguanidine can help to mitigate this side reaction.[9] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-protected this compound derivative in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to the t-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional):
-
To obtain the free amine, dissolve the residue in a suitable organic solvent.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your azide-containing molecule and the propargyl-functionalized molecule in a suitable buffer or solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a copper ligand (e.g., 50 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup: In an Eppendorf tube, combine the reagents in the following order:
-
The azide-containing molecule and the propargyl-functionalized molecule in buffer to the desired final concentration.
-
A premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is a good starting point.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Close the tube to minimize oxygen diffusion.
-
Mix by inverting the tube or using a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Monitoring and Work-up:
-
The reaction can be monitored by LC-MS.
-
Once complete, the product can be purified by methods suitable for your molecule, such as HPLC or size-exclusion chromatography. The addition of EDTA can be used to quench the reaction by chelating the copper.[12]
-
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC using this compound.
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for common issues with this compound reactions.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. t-Boc-N-Amido-PEG3-propargyl, CAS 1333880-60-6 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Purification of Propargyl-PEG3-Boc Products
Welcome to the Technical Support Center for the purification of Propargyl-PEG3-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amino-PEG3-Boc or propargylating agent.
-
Di-propargylated Product: If the starting material is a diamine that is first monoprotected with Boc, incomplete protection can lead to a di-propargylated byproduct.
-
Byproducts from Boc Protection: The use of Boc anhydride can sometimes lead to the formation of tert-butylated byproducts on nucleophilic sites of your molecule.[1]
-
Excess Reagents and Catalysts: Residual bases (e.g., triethylamine), coupling agents, or catalysts used in the synthesis will be present in the crude mixture.
-
Solvent Residues: Common organic solvents used in the synthesis and workup may be present.
Q2: My this compound product is highly polar and streaks on my silica gel column. What can I do?
A2: The polarity of this compound, owing to the PEG chain, can indeed make silica gel chromatography challenging. Here are a few strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or ammonia in your mobile phase can help to deactivate the acidic silica surface and reduce peak tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or an amine-functionalized silica gel column.
-
Reversed-Phase Chromatography: If normal-phase chromatography is consistently problematic, switching to a reversed-phase (e.g., C18) column may provide better separation.
Q3: I am observing incomplete Boc deprotection during my subsequent reaction. What are the optimal conditions for Boc removal from this compound?
A3: The Boc group is acid-labile and can typically be removed under mild acidic conditions. Common deprotection cocktails include:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard and effective method for Boc deprotection. The reaction is usually complete within 1-2 hours at room temperature.
-
HCl in an Organic Solvent: A 4M solution of HCl in dioxane or methanol is another common and effective reagent for Boc removal.
To avoid potential side reactions, it is advisable to perform the deprotection at 0°C to room temperature and to use scavengers, such as triisopropylsilane (TIS), if your molecule contains other acid-sensitive functional groups.
Troubleshooting Guides
Issue 1: Co-elution of a Major Impurity with the Product in Normal-Phase Chromatography
If you are observing a persistent impurity that co-elutes with your this compound product on a silica gel column, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for impurity co-elution.
Issue 2: Low Recovery of this compound from the Purification Column
Low recovery can be attributed to several factors, from irreversible adsorption on the column to product degradation.
Caption: Troubleshooting guide for low product recovery.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound
This protocol is a general guideline for the purification of this compound on a silica gel column.
1. Column Preparation:
- Select a silica gel column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).
- Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane or a mixture of Hexanes:Ethyl Acetate).
2. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.
- If the product is not very soluble in the initial mobile phase, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum to create a dry-load sample.
3. Elution and Fraction Collection:
- Load the sample onto the column.
- Begin elution with the initial mobile phase, gradually increasing the polarity. A common gradient is from 100% Dichloromethane to a mixture of Dichloromethane:Methanol.
- To mitigate peak tailing, consider adding 0.1-0.5% triethylamine to the mobile phase.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or LC-MS.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol or Hexanes/Ethyl Acetate |
| Gradient | Step or linear gradient of increasing polarity |
| Additive | 0.1-0.5% Triethylamine (optional) |
Protocol 2: Preparative Reversed-Phase HPLC Purification
For high-purity requirements, preparative reversed-phase HPLC is a suitable method.
1. System Preparation:
- Equilibrate a C18 preparative HPLC column with the initial mobile phase conditions.
2. Sample Preparation:
- Dissolve the crude or partially purified this compound in the initial mobile phase. A common solvent system is a mixture of water and acetonitrile.
- Filter the sample through a 0.45 µm filter before injection.
3. Chromatographic Conditions:
- Inject the sample onto the column.
- Elute with a gradient of increasing organic solvent (e.g., acetonitrile) in water. Both solvents should contain 0.1% TFA to improve peak shape.
- Monitor the elution at an appropriate wavelength (e.g., 210-220 nm).
4. Product Isolation:
- Collect the fractions corresponding to the product peak.
- Lyophilize the collected fractions to remove the mobile phase and obtain the purified product as a TFA salt.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Silica, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | e.g., 5% to 95% B over 30 minutes |
Data Presentation
Table 1: Typical Impurities and their Chromatographic Behavior
| Impurity | Potential Origin | Expected Elution Profile (Normal Phase) |
| Amino-PEG3-Boc | Unreacted starting material | More polar than the product |
| Propargyl bromide | Unreacted propargylating agent | Significantly less polar than the product |
| Di-propargylated PEG | Side reaction from diamine starting material | Less polar than the product |
| tert-Butanol | Byproduct of Boc protection | Volatile, may be removed under vacuum |
Table 2: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Flash Chromatography | High capacity, relatively low cost | Lower resolution, potential for product degradation on silica | Initial cleanup of large quantities of crude product |
| Preparative HPLC | High resolution, high purity achievable | Lower capacity, higher cost, product isolated as a salt | Final purification step, obtaining highly pure material |
| Crystallization | Can provide very high purity, scalable | Product may not crystallize, can be time-consuming | When a crystalline solid can be obtained from the crude mixture |
References
stability issues of Propargyl-PEG3-Boc in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Propargyl-PEG3-Boc in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a propargyl group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", a polyethylene glycol (PEG) spacer to improve solubility and provide distance, and a tert-butyloxycarbonyl (Boc) protected amine.[1] It is commonly used in bioconjugation, drug discovery, and proteomics, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1]
Q2: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a dry, dark place at -20°C.[2] For short-term storage, 2-8°C is also acceptable.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of common organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). It also has some solubility in water.
Q4: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of strong oxidizing or reducing agents. The Boc protecting group is particularly sensitive to acidic conditions.
Q5: How stable is the Boc protecting group?
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3] It is generally stable to basic and nucleophilic conditions.[4] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its cleavage, exposing the primary amine.[5][6]
Q6: Is the propargyl group stable under typical experimental conditions?
The propargyl group is generally stable under neutral and mildly acidic or basic conditions. However, it can undergo polymerization upon heating or treatment with a strong base.[7] It is also reactive in the presence of certain metal catalysts, most notably copper(I) for click chemistry.
Q7: How does the PEG linker affect the stability of the molecule?
The polyethylene glycol (PEG) linker enhances the aqueous solubility and overall stability of the molecule.[8] PEG linkers are generally considered to be stable and biocompatible.[9]
Troubleshooting Guide: Stability Issues of this compound in Solution
This guide addresses common issues users may encounter related to the stability of this compound during their experiments.
| Issue | Potential Cause | Recommended Solution |
| Unexpected deprotection of the Boc group (loss of Boc protection) | The solution is too acidic (low pH). | Ensure the pH of your solution is neutral or slightly basic (pH 7-8). Avoid using acidic buffers. |
| Prolonged storage in protic solvents. | Prepare solutions fresh and use them promptly. For storage, use anhydrous aprotic solvents like DMF or DMSO and store at -20°C. | |
| Degradation of the propargyl group | Presence of strong bases or heat. | Avoid high temperatures and strongly basic conditions (pH > 9) for extended periods. |
| Unintended reaction with metal contaminants. | Use high-purity solvents and reagents to avoid trace metal contamination that could catalyze alkyne reactions. | |
| Low recovery of the compound after storage in aqueous solution | Hydrolysis or adsorption to container surfaces. | For aqueous solutions, prepare fresh and use immediately. If short-term storage is necessary, consider using low-adhesion microcentrifuge tubes. Lyophilization is recommended for long-term storage of the solid compound. |
| Inconsistent reaction yields in click chemistry | Degradation of the propargyl group prior to the reaction. | Confirm the integrity of the this compound reagent by an analytical method like LC-MS or NMR before use. |
| Suboptimal reaction conditions. | Ensure the click chemistry reaction is performed under appropriate catalytic conditions (e.g., using a copper(I) source and a reducing agent like sodium ascorbate). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol describes a general method for evaluating the stability of this compound in a specific buffer solution over time.
Materials:
-
This compound
-
Buffer solution of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solution into the buffer of interest to a final concentration of 100 µM.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any potential degradation by diluting the aliquot 1:1 with a solution of 0.1% formic acid in acetonitrile.
-
Analyze the samples by HPLC-MS.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5-95% B over 10 minutes).
-
Detection: Monitor the UV absorbance at an appropriate wavelength (e.g., 214 nm) and the mass spectrometer for the parent mass of this compound and potential degradation products (e.g., the deprotected amine).
-
-
Quantify the peak area of the intact this compound at each time point to determine the degradation rate.
Protocol 2: Monitoring Boc Deprotection by NMR Spectroscopy
This protocol outlines the use of NMR to monitor the cleavage of the Boc group under acidic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6)
-
Acidic reagent (e.g., Trifluoroacetic acid-d, TFA-d)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire a baseline 1H NMR spectrum. Identify the characteristic peak of the Boc group protons (a singlet around 1.4 ppm).
-
Add a small amount of the acidic reagent (e.g., a few microliters of TFA-d) to the NMR tube.
-
Acquire a series of 1H NMR spectra over time.
-
Monitor the decrease in the integral of the Boc proton peak and the appearance of new peaks corresponding to the deprotected product.
-
The rate of deprotection can be estimated by comparing the integration of the Boc peak to a stable internal standard or the PEG backbone protons over time.
Visualizations
Caption: Workflow for assessing the stability of this compound by HPLC-MS.
Caption: Potential degradation pathways for this compound under different conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. eurolab.tr [eurolab.tr]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl-PEG3-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG3-Boc and similar PEGylated reagents. Our focus is on the effective removal of unreacted materials from your sample post-reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction mixtures containing unreacted this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a greasy or waxy substance. | This is likely due to excess, unreacted this compound. PEG compounds are known for their distinct physical properties. | Liquid-Liquid Extraction: If your product is sufficiently non-polar, perform an aqueous wash. Propargyl-PEG3-amine, a similar compound, is soluble in water. Unreacted this compound may be removed with several aqueous washes. For more polar products, a reverse-phase extraction may be necessary. Precipitation: If your product is soluble in a solvent in which this compound is not, you can attempt to precipitate the excess PEG reagent. For example, PEGs have low solubility in cold diethyl ether.[1] |
| Unexpected loss of the Boc protecting group during purification. | The Boc (tert-Butyloxycarbonyl) group can be labile under acidic conditions. Prolonged exposure to silica gel during column chromatography can also lead to deprotection, as silica gel can be slightly acidic and has been reported to catalyze N-Boc deprotection, sometimes at elevated temperatures or under reduced pressure.[2][3] | Neutralize Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine). Alternative Chromatography: Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography. Minimize Contact Time: Do not let your compound sit on the silica gel column for an extended period. |
| Product shows signs of copper contamination (e.g., discoloration, downstream reaction inhibition). | The copper catalyst used in the click chemistry reaction (CuAAC) can be difficult to remove completely and can interfere with subsequent biological assays or reactions. | Aqueous Wash with Chelating Agent: Wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester and remove copper ions.[4] Specialized Resins: Use a copper-scavenging resin to selectively remove copper from your reaction mixture. |
| Difficulty separating the product from the unreacted this compound by column chromatography. | The polarity of your product may be very similar to that of the unreacted PEG reagent, leading to co-elution. | Optimize Mobile Phase: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve separation. Derivatization: If possible, temporarily or permanently modify the polarity of your product or the unreacted PEG reagent to facilitate separation. For example, if your product has a free amine and the Boc group on the unreacted PEG is still present, the polarity difference might be sufficient for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for removing unreacted this compound?
A1: For many small molecule products, a combination of aqueous extraction and column chromatography is effective. An initial wash of your organic reaction mixture with water or brine can remove a significant portion of the water-soluble PEG reagent. Subsequent purification by silica gel chromatography can then separate the remaining unreacted PEG from your desired product. However, be mindful of the potential for Boc deprotection on silica gel.[2][3]
Q2: In which solvents is this compound likely to be soluble?
Q3: Can I remove unreacted this compound by precipitation?
A3: Yes, precipitation can be an effective method. PEGs are known to have low solubility in cold diethyl ether.[1] If your product is soluble in a solvent like ether, cooling the mixture may cause the unreacted this compound to precipitate, allowing for its removal by filtration.
Q4: Will the propargyl group be stable during purification?
A4: The terminal alkyne of the propargyl group is generally stable under standard purification conditions like extraction and silica gel chromatography. However, it can be sensitive to strongly acidic or basic conditions and may react with certain transition metals. It is best to use neutral or mildly acidic/basic conditions during your workup.
Q5: My product is a large biomolecule. Are the recommended methods still applicable?
A5: For large biomolecules like proteins or oligonucleotides, methods such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or membrane separation techniques (e.g., dialysis or ultrafiltration) are more appropriate for removing small molecule impurities like unreacted this compound.
Experimental Protocol: Purification via Extraction and Column Chromatography
This protocol provides a general procedure for the removal of unreacted this compound from a small molecule product synthesized via a copper-catalyzed click reaction.
1. Quenching and Initial Extraction: a. After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with: i. An aqueous solution of 0.1 M EDTA to remove the copper catalyst. Repeat this wash 2-3 times. ii. Water or brine to remove the EDTA and any remaining water-soluble reagents, including a portion of the unreacted this compound. Repeat this wash 2-3 times. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Silica Gel Column Chromatography: a. Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The choice of solvent will depend on the polarity of your product. b. (Optional but recommended if Boc protection is critical) To prevent Boc deprotection, you can pre-treat the silica gel by flushing the packed column with your mobile phase containing 1% triethylamine. c. Dissolve the crude product from step 1d in a minimal amount of the mobile phase or a stronger solvent like DCM. d. Load the sample onto the column and elute with your chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to achieve good separation. e. Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing your pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Workflow for the removal of unreacted this compound.
Caption: Decision tree for selecting a suitable purification method.
References
Technical Support Center: Preventing Aggregation in Propargyl-PEG3-Boc Conjugations
Welcome to the technical support center for troubleshooting and optimizing your Propargyl-PEG3-Boc conjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly aggregation, encountered during the conjugation and subsequent deprotection steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It contains a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a three-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc (tert-butyloxycarbonyl) protected amine.[1][2] This linker is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the site-specific PEGylation of biomolecules.[1][2]
Q2: What are the main causes of aggregation during conjugation with this compound?
A2: Aggregation during conjugation can stem from several factors:
-
Hydrophobicity: The propargyl group and the Boc protecting group can increase the overall hydrophobicity of the molecule, promoting non-specific interactions and aggregation.
-
High Concentrations: High concentrations of either the biomolecule or the PEG linker increase the likelihood of intermolecular interactions.[3]
-
Suboptimal Reaction Conditions: Unfavorable pH, temperature, or buffer composition can compromise the stability of the biomolecule, leading to unfolding and aggregation.[3]
-
Intermolecular Cross-linking: If the biomolecule has multiple reactive sites, there is a risk of one linker reacting with two separate biomolecules, causing cross-linking and aggregation.[3]
Q3: Can the Boc deprotection step cause aggregation?
A3: Yes, the Boc deprotection step can be a critical point for aggregation. Standard methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA).[2][4] These harsh acidic conditions can lead to the denaturation of sensitive biomolecules, exposing hydrophobic regions and causing them to aggregate.
Q4: What are some common signs of aggregation in my reaction?
A4: Aggregation can manifest as visible precipitation, cloudiness, or turbidity in your reaction mixture. For less severe aggregation, you might observe a loss of material during purification steps or see high molecular weight species in analytical techniques like size-exclusion chromatography (SEC).
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving aggregation issues at different stages of your this compound conjugation workflow.
Problem 1: Aggregation during the conjugation reaction.
-
Potential Cause: High concentration of reactants.
-
Solution: Reduce the concentration of your biomolecule and/or the this compound linker. Test a range of concentrations to find the optimal balance between reaction efficiency and solubility.[3]
-
-
Potential Cause: Unfavorable buffer conditions.
-
Solution: Optimize the pH of your reaction buffer to ensure the stability of your biomolecule. Avoid pH values close to the isoelectric point (pI) of your protein. Also, consider the ionic strength of the buffer; sometimes, adjusting the salt concentration can improve solubility.
-
-
Potential Cause: Hydrophobic interactions.
-
Solution: Incorporate stabilizing excipients into your reaction buffer. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), amino acids (e.g., arginine), or non-ionic surfactants (e.g., Polysorbate 20).[3]
-
-
Potential Cause: Reaction kinetics favoring aggregation.
Problem 2: Aggregation during Boc deprotection.
-
Potential Cause: Harsh acidic conditions causing biomolecule denaturation.
-
Solution: If your biomolecule is sensitive to strong acids, consider alternative, milder deprotection methods. Options include using a lower concentration of TFA, or exploring non-acidic methods such as those employing oxalyl chloride in methanol, or thermal deprotection for certain substrates.[4][5]
-
-
Potential Cause: Aggregation of the deprotected product.
-
Solution: After deprotection and neutralization, immediately exchange the buffer to one that is optimal for the stability of your final conjugate. The addition of stabilizing excipients to the final formulation buffer can also be beneficial.
-
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to minimize aggregation during PEGylation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions.[3] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher excess of PEG linker can drive the reaction to completion, but too high a ratio can lead to over-labeling and aggregation. This should be empirically determined.[3] |
| Reaction pH | 6.0 - 8.0 | The optimal pH will depend on the stability of the specific protein. Avoid the protein's isoelectric point. |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down the rate of aggregation.[3] |
| Stabilizing Excipients | ||
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[3] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[3] |
| Polysorbate 20 | 0.01-0.05% (v/v) | A non-ionic surfactant that reduces surface tension and prevents adsorption.[3] |
Experimental Protocols
Key Experiment 1: this compound Conjugation to a Carboxylated Protein
This protocol describes a general method for conjugating Propargyl-PEG3-amine (after Boc deprotection) to a protein with accessible carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated protein in a suitable buffer (e.g., MES buffer)
-
Propargyl-PEG3-amine (Boc-deprotected linker)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Stabilizing excipients (optional, see table above)
Procedure:
-
Prepare the Protein: Dissolve the carboxylated protein in the Activation Buffer at a concentration of 1-2 mg/mL.
-
Activate Carboxyl Groups: Prepare a fresh solution of EDC and NHS in the Activation Buffer. Add the EDC/NHS solution to the protein solution. The molar ratio of EDC/NHS to protein will need to be optimized but a starting point is a 10 to 50-fold molar excess. Incubate for 15-30 minutes at room temperature.
-
Prepare the Linker: Immediately prior to use, deprotect the Boc group from this compound using your chosen method (see Key Experiment 2). Neutralize the deprotected linker and dissolve it in the Reaction Buffer.
-
Conjugation: Add the deprotected Propargyl-PEG3-amine to the activated protein solution. A molar excess of the linker over the protein is recommended (e.g., 10 to 20-fold). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to stop the reaction.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Key Experiment 2: Boc Deprotection of this compound Linker
This protocol describes a standard method for Boc deprotection using Trifluoroacetic Acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Linker: Dissolve the this compound in DCM.
-
Acid Treatment: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Removal of Acid: Remove the DCM and excess TFA under reduced pressure.
-
Neutralization: The resulting amine will be a TFA salt. For subsequent aqueous reactions, it can be neutralized by dissolving the residue in a suitable buffer and adjusting the pH, or by washing with a mild base during an organic workup.
Visualizations
Caption: Experimental workflow for Propargyl-PEG3-Amine conjugation.
Caption: Troubleshooting decision tree for aggregation issues.
References
Technical Support Center: Propargyl-PEG3-Boc Click Reactions
Welcome to the technical support center for Propargyl-PEG3-Boc click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for this specific application of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my this compound click reaction?
A1: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent to generate the active Cu(I) catalyst in situ.[1] Cu(I) salts like CuI or CuBr can also be used directly but are more prone to oxidation.[1] For sensitive biological applications where minimizing reactive oxygen species is critical, using copper wire with CuOAc can provide milder conditions.[2]
Q2: Why is a reducing agent necessary when using CuSO₄?
A2: The active catalyst in CuAAC is the Copper(I) (Cu(I)) oxidation state.[3][4] Copper(II) sulfate (CuSO₄) provides Cu(II) ions, which must be reduced to Cu(I) to participate in the catalytic cycle. Sodium ascorbate is the most common and effective reducing agent for this purpose, especially in bioconjugation.[5][6] It is crucial to use a fresh solution of sodium ascorbate as it can oxidize over time.[3]
Q3: What is the role of a ligand in the click reaction and which one should I choose?
A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, which in turn accelerates the reaction and improves efficiency.[1][7][8] For aqueous reactions involving PEG linkers, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[1][9] The choice of ligand can also impact biocompatibility and cytotoxicity, with ligands like BTTAA and BTTES offering very low cytotoxicity, making them suitable for in vivo applications.[8]
Q4: Can the Boc protecting group interfere with the click reaction?
A4: The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the mild conditions of CuAAC reactions.[10] However, if your reaction requires elevated temperatures or harsh conditions, or if you are performing post-reaction modifications under acidic conditions (e.g., using trifluoroacetic acid), the Boc group may be cleaved.[10] It is important to consider the compatibility of all functional groups in your substrates with the chosen reaction conditions.
Q5: I am having trouble purifying my PEGylated product. What can I do?
A5: The purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents.[3] Standard silica gel chromatography may result in streaking.[3] Alternative purification strategies include precipitation by adding a non-solvent, dialysis, size exclusion chromatography, or reverse-phase HPLC.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | Ensure thorough degassing of solvents to remove oxygen.[3] Use a fresh solution of sodium ascorbate.[3] Work under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality or Degraded Reagents | Verify the purity and integrity of your this compound, azide substrate, copper source, and reducing agent.[3] | |
| Inappropriate Ligand or Ligand-to-Copper Ratio | Use a water-soluble ligand such as THPTA or BTTAA for aqueous reactions.[1] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][5] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1] | |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time.[3] Consider using a longer PEG linker if steric hindrance is suspected at the reaction site.[3] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling) | Ensure a sufficient amount of reducing agent is present and minimize oxygen exposure.[3] |
| Unintended Reactions with Boc Group | While generally stable, ensure your reaction conditions are mild. Avoid high temperatures and strongly acidic or basic conditions that could affect the Boc protecting group. | |
| Reaction is Very Slow | Low Catalyst Concentration or Inefficient Catalyst | Increase the concentration of the copper-ligand complex. Ensure the chosen ligand is appropriate for your solvent system. For instance, some ligands can be inhibitory in excess in certain solvents.[11] |
| Poor Solubility of Reactants | Add a co-solvent like DMSO or DMF to improve the solubility of your substrates.[2] |
Catalyst and Ligand Selection Summary
| Copper Source | Typical Application | Advantages | Considerations |
| CuSO₄ + Sodium Ascorbate | General purpose, bioconjugation | Convenient, readily available, generates catalyst in situ | Requires a reducing agent, potential for reactive oxygen species formation |
| Cu(I) Salts (e.g., CuI, CuBr) | Organic synthesis | Can be used directly | Prone to oxidation, may have lower solubility |
| Copper Wire + CuOAc | Sensitive biological applications | Milder conditions, minimizes oxidative damage | Slower reaction rates |
| Copper Nanoparticles | Specialized applications | High catalytic activity, recyclable | May require specific reaction conditions |
| Ligand | Key Properties | Recommended For |
| THPTA | High water solubility, moderate reaction kinetics | Aqueous synthesis, in vitro applications |
| BTTAA | Very high reaction kinetics, very low cytotoxicity | In vivo and in vitro applications, situations requiring high biocompatibility |
| BTTES | High water solubility, high reaction kinetics, very low cytotoxicity | In vivo and in vitro applications, long-term reactions |
| TBTA | High organic solubility, very high reaction kinetics | Organic synthesis |
Experimental Protocol: General Procedure for this compound Click Reaction
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Ligand solution (e.g., THPTA, 50 mM in water)
-
Degassed buffer (e.g., phosphate buffer) or solvent (e.g., DMSO/water mixture)
Procedure:
-
In a microcentrifuge tube, dissolve the this compound and the azide-containing substrate in the chosen degassed buffer or solvent.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A typical ligand-to-copper ratio is 5:1.[2]
-
Add the copper/ligand premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[2]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from a few minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with purification. For PEGylated products, this may involve reverse-phase HPLC, precipitation, or dialysis.[3]
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Troubleshooting workflow for low yield in this compound click reactions.
Caption: Ligand selection guide based on the application.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Propargyl-PEG3-Boc: A Superior Linker for Robust Bioconjugates Compared to Traditional Alternatives
In the landscape of advanced drug development and bioconjugation, the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Propargyl-PEG3-Boc, a heterobifunctional linker featuring a terminal alkyne for "click" chemistry and a Boc-protected amine, is emerging as a superior alternative to traditional polyethylene glycol (PEG) linkers. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data, to inform the rational design of next-generation antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted therapies.
Executive Summary
This compound offers significant advantages over conventional PEG linkers, primarily due to its utilization of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method provides a more stable, efficient, and specific conjugation compared to the amine-reactive chemistries of linkers like those functionalized with N-hydroxysuccinimide (NHS) esters. The resulting 1,2,3-triazole linkage from click chemistry is exceptionally robust, resisting chemical and enzymatic degradation, which translates to more stable bioconjugates with improved in vivo performance.
Comparison of Key Performance Metrics
The selection of a PEG linker significantly impacts the physicochemical properties and biological activity of a bioconjugate. Here, we compare this compound with other commonly used PEG linkers across several critical parameters.
| Feature | This compound | NHS Ester-PEG Linkers | Maleimide-PEG Linkers |
| Conjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acylation of primary amines (e.g., lysine residues) | Michael addition to thiol groups (cysteine residues) |
| Reaction Specificity | High | Moderate (can react with multiple lysine residues) | High (specific to free thiols) |
| Resulting Linkage | 1,2,3-Triazole | Amide | Thioether |
| Linkage Stability | Highly stable to hydrolysis, oxidation, and enzymatic degradation.[1] | Susceptible to hydrolysis at non-physiological pH. | Can undergo retro-Michael reaction, leading to deconjugation.[2] |
| Reaction Efficiency | Generally high yields with minimal byproducts.[3] | Can be variable, with potential for side reactions like hydrolysis of the NHS ester. | Efficient, but requires free thiol groups which may necessitate prior reduction of disulfide bonds. |
| Biocompatibility of Reaction | Copper catalyst can be toxic, requiring careful removal for in vivo applications. Strain-promoted variants (SPAAC) are copper-free.[4] | Generally biocompatible reaction conditions. | Reaction is typically performed under physiological conditions. |
The Superior Stability of the Triazole Linkage
A key differentiator for this compound is the exceptional stability of the 1,2,3-triazole ring formed upon conjugation. This linkage is significantly more resistant to chemical and enzymatic degradation compared to the amide bonds formed by NHS ester linkers and the thioether bonds from maleimide linkers.[1][5] The aromatic nature of the triazole ring contributes to its high resistance to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1] This enhanced stability is crucial for maintaining the integrity of ADCs and PROTACs in circulation, preventing premature drug release and off-target toxicity.
Impact on Drug Delivery Systems
The choice of linker has profound implications for the performance of complex drug delivery systems like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker must be stable in the bloodstream but allow for efficient release of the cytotoxic payload within the target cancer cell. While non-cleavable linkers are an option, the inherent stability of the triazole linkage in Propargyl-PEG-based linkers can be advantageous in designing non-cleavable ADCs with predictable and robust performance. For cleavable designs, the propargyl group allows for the precise and stable attachment of a payload-cleavable unit complex. Studies have shown that the hydrophilicity and architecture of the PEG linker are critical for the stability and in vivo performance of ADCs.[6][7]
PROTACs
For PROTACs, the linker's length, rigidity, and composition are critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[8] The use of click chemistry with propargyl-functionalized PEG linkers allows for the rapid synthesis of PROTAC libraries with varying linker lengths to optimize degradation efficiency.[9] The triazole ring can also act as a rigid component within the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound and for conducting comparative studies.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG3-amine.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the alkyne-functionalized Propargyl-PEG3 linker to an azide-containing biomolecule.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG3-linker (with a functional group for attachment to a payload, if applicable)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.
-
Prepare stock solutions of the Propargyl-PEG3-linker, CuSO₄, sodium ascorbate, and THPTA.
-
In a reaction vessel, combine the azide-modified biomolecule and the Propargyl-PEG3-linker (typically in a slight molar excess).
-
Add the THPTA ligand to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate, followed immediately by CuSO₄. The final copper concentration is typically in the range of 50-100 µM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Upon completion, the bioconjugate can be purified by size-exclusion chromatography or other appropriate methods to remove excess reagents and the copper catalyst.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the key conjugation pathways and the decision-making process for linker selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Linkers for Bioconjugation
In the landscape of advanced drug development and biological research, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone technique. The choice of linker is critical, influencing the stability, efficacy, and pharmacokinetic properties of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs. Propargyl-PEG3-Boc is a widely utilized heterobifunctional linker, valued for its polyethylene glycol (PEG) spacer that enhances solubility and a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][2][3]
This guide provides an objective comparison of alternative linkers to this compound, focusing on their reaction mechanisms, performance metrics, and ideal use cases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Key Bioconjugation Chemistries
The selection of a bioconjugation strategy extends beyond the baseline CuAAC reaction. Several powerful alternatives have emerged, each with distinct advantages.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, for which this compound is designed, involves the cycloaddition of an azide and a terminal alkyne to form a stable triazole ring.[1][4] It is known for high yields and specificity but requires a copper catalyst, which can be cytotoxic, limiting its application in living systems.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the cytotoxicity of copper, SPAAC was developed.[6] This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[5][7] This makes SPAAC highly biocompatible and ideal for in vivo applications and live-cell imaging.[4][5][7]
-
Tetrazine Ligation (IEDDA) : The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is one of the fastest bioorthogonal reactions known.[8][9] With reaction rates orders of magnitude higher than many click reactions, it is exceptionally well-suited for applications requiring rapid conjugation at very low concentrations, such as in pre-targeted nuclear imaging.[10][11]
-
Thiol-Maleimide Ligation : This is a cornerstone of bioconjugation, involving the Michael addition of a thiol group (typically from a cysteine residue) to the double bond of a maleimide ring.[12][13] The reaction is highly selective for thiols over amines at a neutral pH (6.5-7.5) and proceeds efficiently without a catalyst.[12][14] However, the resulting thioether bond can be susceptible to a reverse Michael reaction, though strategies exist to improve long-term stability.[15]
Caption: A generalized workflow for creating bioconjugates.
Quantitative Comparison of Bioconjugation Chemistries
The choice of linker is a multifaceted decision. The following table summarizes key quantitative and qualitative parameters for the discussed bioconjugation methods to aid in selection.
| Parameter | CuAAC (Propargyl-based) | SPAAC (DBCO-based) | Tetrazine Ligation (TCO-based) | Thiol-Maleimide Ligation |
| Reactive Groups | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide | Tetrazine + Strained Alkene (e.g., TCO) | Thiol (Cysteine) + Maleimide |
| Catalyst Required | Yes (Copper I) | No | No | No |
| Typical 2nd Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 100 | ~0.1 - 1.2[16] | ~3 - 2000+[8][9][10] | ~100 - 1000 (pH dependent) |
| Bioorthogonal | Partially (Copper toxicity) | Yes[4][5] | Yes[8][9] | No (Thiols are endogenous) |
| Key Advantages | High yield, specific, small alkyne tag. | Copper-free, biocompatible, good kinetics.[4][7] | Extremely fast kinetics, high specificity.[8][9][10] | Highly selective for thiols, efficient at neutral pH.[12][13] |
| Key Limitations | Copper cytotoxicity limits in vivo use.[4] | Slower than CuAAC in some cases, larger alkyne tag.[7] | Tetrazines can have stability issues. | Potential for conjugate instability (retro-Michael reaction).[15] |
Caption: Comparison of common bioconjugation reaction schemes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key bioconjugation reactions.
Protocol 1: General Antibody Functionalization with an NHS-Ester Linker
This protocol describes the initial step of attaching a linker (e.g., DBCO-PEG-NHS ester) to an antibody via its lysine residues.
-
Reagent Preparation :
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 8.0-8.5). The slightly alkaline pH increases the reactivity of primary amines.[]
-
Dissolve the NHS-ester functionalized linker (e.g., DBCO-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.[18]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching :
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.[18]
-
Incubate for 30 minutes at room temperature.
-
-
Purification :
-
Purify the antibody-linker conjugate using Size Exclusion Chromatography (SEC) to remove excess linker and quenching reagents. Monitor the elution at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization :
-
Confirm successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified molecule to a DBCO-functionalized antibody.
-
Reagent Preparation :
-
Prepare the DBCO-functionalized antibody (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-functionalized payload (e.g., Azide-Drug) in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction :
-
Add the azide-functionalized payload solution to the DBCO-antibody solution at a 5- to 10-fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be monitored by UV-Vis by observing the decrease in DBCO absorbance around 310 nm.[19]
-
-
Purification and Characterization :
-
Purify the final ADC using SEC or other appropriate chromatography methods.
-
Characterize the final conjugate to determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Protocol 3: Thiol-Maleimide Conjugation
This protocol is for conjugating a maleimide-functionalized payload to a thiol-containing biomolecule (e.g., an antibody with reduced cysteines).
-
Antibody Reduction (if necessary) :
-
If targeting native disulfide bonds, the antibody must first be reduced.
-
Incubate the antibody with a reducing agent like DTT or TCEP for 30-60 minutes at 37°C.
-
Remove the reducing agent immediately before conjugation using a desalting column.
-
-
Reagent Preparation :
-
Prepare the reduced antibody in a dégazzed buffer at pH 6.5-7.5 (e.g., PBS with EDTA).[14]
-
Dissolve the maleimide-functionalized payload in DMSO or DMF.
-
-
Conjugation Reaction :
-
Quenching :
-
Add a free thiol-containing molecule (e.g., N-acetylcysteine or cysteine) to quench any unreacted maleimide groups.
-
-
Purification and Characterization :
-
Purify the conjugate using SEC or ion-exchange chromatography.
-
Characterize the final product to determine the DAR.
-
Caption: Decision tree for selecting a bioconjugation strategy.
Conclusion
While this compound remains a valuable tool for CuAAC-mediated bioconjugation, the field has evolved to offer a diverse toolkit of alternative linkers. The choice of linker significantly impacts the performance and applicability of the resulting bioconjugate. For in vivo studies where cytotoxicity is a concern, copper-free SPAAC linkers like those containing DBCO are superior.[4] When reaction speed is paramount, the unparalleled kinetics of tetrazine ligation are ideal.[10][11] For specific and efficient targeting of cysteine residues, the well-established thiol-maleimide chemistry remains a robust option.[12] By carefully considering the parameters outlined in this guide, researchers can select the optimal linker to advance their therapeutic and diagnostic objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
Propargyl-PEG3-Boc in Bioconjugation: A Comparative Performance Guide
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of Propargyl-PEG3-Boc with other similar PEG-based linkers, supported by available experimental insights and detailed methodologies.
This compound is a heterobifunctional linker featuring a terminal propargyl group for click chemistry reactions and a Boc-protected amine for controlled, stepwise conjugation. The three-unit PEG chain imparts hydrophilicity, enhancing the solubility and reducing the aggregation of the resulting bioconjugate. Its application is widespread in drug conjugation, peptide synthesis, and bioconjugation.[1][2][3]
Comparative Analysis of PEG Linker Properties
The selection of an appropriate PEG linker is a multifaceted decision that hinges on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. Key performance indicators include reactivity, solubility, stability, and the influence of the linker's length and composition on the biological activity of the final conjugate.
Table 1: Comparison of this compound with Alternative PEG Linkers
| Feature | This compound | Propargyl-PEG(n)-Boc (n ≠ 3) | Boc-PEG3-NHS Ester | Boc-PEG3-Maleimide |
| Reactive Group 1 | Propargyl (for Azide-Alkyne Click Chemistry) | Propargyl (for Azide-Alkyne Click Chemistry) | NHS Ester (for primary amines) | Maleimide (for thiols) |
| Reactive Group 2 | Boc-protected Amine | Boc-protected Amine | Boc-protected Amine | Boc-protected Amine |
| PEG Length | 3 units | Variable (e.g., 2, 4, 8, 12 units) | 3 units | 3 units |
| Primary Application | PROTACs, ADCs, general bioconjugation | PROTACs, ADCs, general bioconjugation | Protein/antibody conjugation | Site-specific protein/antibody conjugation |
| Reactivity | High efficiency and specificity with azide partners in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. | Similar to this compound. | Highly reactive towards primary amines at physiological pH. | Highly specific reactivity towards free sulfhydryl groups. |
| Solubility | Good aqueous solubility due to the PEG chain.[4] | Solubility increases with PEG chain length. | Good aqueous solubility. | Good aqueous solubility. |
| Stability | The resulting triazole linkage is highly stable. | The resulting triazole linkage is highly stable. | The ester linkage is susceptible to hydrolysis at high pH. | The thioether bond is generally stable. |
| Impact on Potency | Linker length is critical. For PROTACs, intermediate PEG lengths (e.g., 1-2 units) have sometimes shown reduced degradation potency compared to shorter or longer linkers.[5] | Longer PEG chains can increase steric hindrance, potentially reducing binding affinity and cytotoxicity. However, they can also enhance in vivo half-life.[6] | The choice of conjugation site (e.g., lysine residues) can impact antibody binding and efficacy. | Allows for site-specific conjugation to engineered cysteines, offering better control over drug-to-antibody ratio (DAR) and homogeneity. |
| In Vivo Performance | The PEG chain can improve pharmacokinetics by increasing hydrodynamic radius and reducing renal clearance. | Longer PEG chains significantly prolong circulation half-life but may also reduce cytotoxicity. For example, a 10 kDa PEG modification extended half-life 11.2-fold but reduced in vitro cytotoxicity 22-fold in an affibody-drug conjugate study.[6] | PEGylation is a known strategy to improve the in vivo half-life of protein drugs.[6] | Site-specific conjugation can lead to more predictable in vivo behavior and a wider therapeutic window. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of PEG linkers in bioconjugation. Below are generalized methodologies for common reactions involving the functional groups present in this compound and its alternatives.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Propargyl-PEG Linker
This protocol outlines the general steps for conjugating a propargyl-functionalized PEG linker to an azide-containing molecule.
Materials:
-
Propargyl-PEG-Boc linker
-
Azide-containing molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed buffers
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Propargyl-PEG-Boc linker in a suitable organic solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in degassed, deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-containing molecule in PBS.
-
Add the Propargyl-PEG-Boc linker to the solution.
-
Premix the CuSO₄ and THPTA solutions before adding to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove unreacted reagents and byproducts.
-
For protein conjugates, size-exclusion chromatography or dialysis are common purification methods.
-
-
Boc Deprotection (if required):
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a free amine for subsequent conjugation steps.
-
Protocol 2: NHS Ester-Mediated Amine Coupling
This protocol describes the conjugation of a Boc-PEG-NHS ester to a protein via its primary amine groups (e.g., lysine residues).
Materials:
-
Boc-PEG-NHS ester
-
Protein to be conjugated
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein in the amine-free buffer at a suitable concentration.
-
Immediately before use, dissolve the Boc-PEG-NHS ester in a water-miscible organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the dissolved Boc-PEG-NHS ester to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS ester.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.
-
Visualizing Key Concepts in Bioconjugation
Diagrams can aid in understanding the complex processes and relationships in bioconjugation.
Caption: Workflow for bioconjugation using this compound via click chemistry.
Caption: Influence of PEG linker properties on PROTAC performance.
Conclusion
This compound is a versatile and valuable tool in the bioconjugation toolbox, offering a balance of hydrophilicity, reactivity, and control for the synthesis of complex biomolecules. The choice of this linker over alternatives depends on a careful consideration of the specific requirements of the application. While longer PEG chains can enhance solubility and in vivo half-life, they may also introduce steric hindrance that can negatively impact the biological activity of the conjugate. Conversely, shorter linkers may not provide sufficient spacing or solubility. The selection of the appropriate reactive ends is dictated by the available functional groups on the molecules to be conjugated. Ultimately, the optimal PEG linker for a given application must be determined empirically, taking into account the interplay between linker length, composition, and the desired biological outcome.
References
- 1. Protocols | BroadPharm [broadpharm.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 3. Boc-NH-PEG3-propargyl | T-BOc-n-amido-peg3-propargyl | PEG Linkers | Ambeed.com [ambeed.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Protein Labeling: Validating Propargyl-PEG3-Boc for Robust Proteomic Analysis
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological inquiry. This guide provides a comprehensive comparison of Propargyl-PEG3-Boc, a widely used alkyne-containing chemical probe, with alternative protein labeling methods. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a deeper understanding of its application in proteomics.
This compound is a versatile tool for introducing an alkyne handle onto biomolecules. Its polyethylene glycol (PEG) spacer enhances solubility, and the tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality for further conjugation after deprotection. The terminal alkyne group enables covalent modification of proteins through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method is instrumental in various applications, including the study of post-translational modifications and the identification of drug targets.
Performance Comparison: this compound and Alternatives
The choice of a protein labeling strategy hinges on factors such as the biological system under investigation, the required labeling efficiency, and potential cytotoxicity. The two primary click chemistry approaches for labeling with alkyne probes like this compound are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | This compound (via CuAAC) | Alternative: SPAAC Reagents | Alternative: Staudinger Ligation |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Phosphine-Azide Reaction |
| Biocompatibility | Requires copper, which can be toxic to living cells. Ligands like THPTA can mitigate toxicity. | Copper-free, generally considered more biocompatible for live-cell imaging. | Copper-free and generally biocompatible. |
| Reaction Speed | Very fast, often completed within minutes to a few hours. | Slower than CuAAC, may require longer incubation times. | Generally slower than both CuAAC and SPAAC. |
| Efficiency | High labeling efficiency, often achieving near-quantitative yields. | Can achieve high efficiency, but may be slightly lower than CuAAC in some contexts. | Generally lower efficiency compared to click chemistry methods. |
| Specificity | Highly specific reaction between the alkyne and azide. | Highly specific between the strained alkyne and azide. | Specific between the phosphine and azide. |
| Reagent Availability | This compound and a wide variety of azide-functionalized tags are commercially available. | A growing number of strained alkyne reagents (e.g., DBCO, BCN) are available. | Phosphine-based reagents are commercially available. |
Experimental Validation Protocols
Accurate validation of protein labeling is critical for the reliability of downstream analyses. Here, we provide detailed protocols for three common validation methods: Western Blot, Mass Spectrometry, and Fluorescence Imaging.
Protocol 1: Western Blot Analysis of Labeled Proteins
Western blotting is a widely used technique to confirm the successful labeling of a target protein.
1. Sample Preparation:
-
Lyse cells or tissues containing the labeled protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
4. Detection:
-
Detect the labeled protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal on X-ray film or with a digital imaging system. A successful labeling will result in a band at the expected molecular weight of the target protein.
Protocol 2: Mass Spectrometry for Identification of Labeled Proteins
Mass spectrometry provides a high-throughput and unbiased method to identify proteins labeled with this compound.
1. Protein Labeling and Enrichment:
-
Metabolically label cells by incubating them with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).
-
Lyse the cells and perform the CuAAC reaction by adding this compound (with the Boc group removed to expose the amine), a copper(I) source (e.g., CuSO₄ and sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Conjugate a biotin tag to the amine group of the now-labeled Propargyl-PEG3 linker.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
2. Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 StageTip.
3. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled proteins by searching the acquired MS/MS spectra against a protein database using a search engine like Mascot or Sequest.[3]
Protocol 3: Fluorescence Imaging of Labeled Proteins
Fluorescence microscopy allows for the visualization of labeled proteins within their cellular context.
1. Cell Culture and Labeling:
-
Culture cells on glass coverslips.
-
Metabolically label the cells with an azide-containing precursor.
-
Perform the CuAAC reaction by incubating the cells with a fluorescently tagged alkyne probe (or an alkyne probe followed by a fluorescently tagged azide in a two-step process). The reaction mixture should contain a copper(I) source and a ligand.
2. Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
3. Staining and Imaging:
-
If desired, counterstain cellular compartments (e.g., DAPI for the nucleus).
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Successful labeling will be indicated by fluorescent signal co-localizing with the expected cellular location of the target protein.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and a relevant biological context, we provide the following diagrams created using the DOT language.
The O-GlcNAc signaling pathway is a dynamic post-translational modification that is highly sensitive to cellular nutrient status.[4][5] The addition and removal of O-GlcNAc on serine and threonine residues of nuclear and cytoplasmic proteins are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively.[6] This modification plays a crucial role in regulating a wide range of cellular processes, including transcription, signal transduction, and metabolism. The use of metabolic labeling with azide-modified glucose analogs, followed by click chemistry with alkyne probes like this compound, allows for the specific enrichment and identification of O-GlcNAcylated proteins, providing valuable insights into the dynamics of this important signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Propargyl-PEG3-Boc Conjugates by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of Propargyl-PEG3-Boc, a heterobifunctional linker, with alternative conjugation reagents, focusing on their mass spectrometry profiles. The data presented herein, supported by detailed experimental protocols, will aid in the selection of appropriate linkers and analytical methods for drug development and proteomics applications.
This compound is a versatile linker that incorporates a propargyl group for click chemistry, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization. Mass spectrometry is a critical tool for verifying the successful synthesis and conjugation of such linkers.
Performance Comparison
The mass spectrometric behavior of this compound is characterized by specific fragmentation patterns that are crucial for its identification and the characterization of its conjugates. A primary fragmentation pathway involves the loss of the tert-butoxycarbonyl (Boc) protecting group.
Table 1: Key Mass Spectrometry Characteristics of this compound and Alternatives
| Feature | This compound | Amine-PEG3-Azide | NHS-PEG4-Maleimide |
| Molecular Weight (Da) | 289.37 | 218.26 | 425.39 |
| Primary Ionization Adducts | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Characteristic Fragmentation | Loss of Boc group (-100 Da), loss of isobutylene from Boc group (-56 Da), fragmentation of the PEG chain. | Fragmentation of the PEG chain, characteristic azide fragments. | Fragmentation of the PEG chain, cleavage of the NHS ester and maleimide groups. |
| Expected m/z of Key Fragments | [M-100+H]⁺, [M-56+H]⁺ | Varies with PEG chain cleavage | Varies with PEG chain cleavage and functional group loss |
| Analytical Challenges | Potential for in-source fragmentation and loss of the Boc group.[1] | Potential for fragmentation of the azide group. | Hydrolysis of the NHS ester can complicate analysis. |
Experimental Protocols
Accurate mass spectrometry analysis relies on robust and well-defined experimental protocols. Below are methodologies for the analysis of this compound conjugates.
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the this compound conjugate in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1-10 µg/mL.
-
Acidification: For positive-ion mode electrospray ionization (ESI), it is often beneficial to add a small amount of an acid, such as 0.1% formic acid, to the sample solution to promote protonation.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the conjugate from unreacted starting materials.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point for elution.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive-ion electrospray ionization (ESI).
-
Scan Range: m/z 100-1000.
-
Data Analysis: Deconvolute the resulting spectra to determine the accurate mass of the conjugate and identify characteristic fragment ions. Specialized software can aid in the deconvolution of complex spectra from PEGylated compounds.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a this compound conjugate.
Caption: Workflow for LC-MS analysis of this compound conjugates.
Signaling Pathways and Logical Relationships
The utility of this compound lies in its ability to link different molecular entities, which is central to many biological assays and drug delivery systems. The diagram below illustrates the logical relationship in a typical bioconjugation experiment using this linker.
Caption: Logical workflow for bioconjugation using this compound.
References
The PROTAC Paradigm: A Comparative Guide to Propargyl-PEG3-Boc in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of Propargyl-PEG3-Boc, a widely used PEG-based linker, and its alternatives, supported by experimental data to inform the strategic design of novel PROTACs.
This compound is a bifunctional linker featuring a propargyl group for "click" chemistry, a tri-ethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for sequential synthesis. Its utility lies in the modular and efficient assembly of PROTACs, allowing for the systematic optimization of linker length and composition, which is paramount for achieving potent and selective protein degradation.
Comparative Analysis of PEG Linker Length in PROTAC Efficacy
The length of the PEG linker is a crucial determinant of a PROTAC's efficacy, as it governs the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A suboptimal linker can lead to steric hindrance or an unproductive ternary complex, thereby diminishing degradation efficiency.
A case study in the development of PROTACs targeting the Liver X Receptor (LXR) illustrates the impact of PEG linker length on degradation activity. A series of PROTACs were synthesized using a VHL E3 ligase ligand and the LXR agonist GW3965, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).
Quantitative Data Summary: LXRβ Degradation
| PROTAC Component | Linker Length | LXRβ Degradation Efficiency |
| GW3965-VHL | PEG3 | Moderate Degradation |
| GW3965-VHL | PEG4 | Increased Degradation |
| GW3965-VHL | PEG5 | Most Potent Degradation |
| GW3965-VHL | PEG6 | Loss of Activity |
Data summarized from a study on LXR-targeting PROTACs. Degradation efficiency was assessed by Western blot analysis in HuH-7 cells.[1]
These findings highlight that there is an optimal linker length for a given PROTAC system, with the PEG5 linker demonstrating the highest potency in this specific context. The PEG3-containing PROTAC showed moderate activity, indicating that while it can facilitate ternary complex formation, a longer linker was more effective in this instance. Conversely, extending the linker to a PEG6 resulted in a loss of degradation activity, underscoring the precise spatial requirements for productive ubiquitination.
Experimental Protocols
General Protocol for PROTAC Synthesis via Click Chemistry
This protocol describes a general method for synthesizing a PROTAC using a propargyl-functionalized linker like this compound and an azide-functionalized binding moiety.
-
Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Amide Coupling: The resulting amine-PEG3-propargyl linker is coupled to the carboxylic acid of the first binding ligand (either the target protein ligand or the E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in an anhydrous solvent like DMF.
-
Purification: The propargyl-functionalized intermediate is purified by flash chromatography or preparative HPLC.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The purified intermediate is then reacted with the second binding ligand, which has been functionalized with an azide group. The reaction is carried out in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as TBTA or BTTAA.
-
Final Purification: The final PROTAC product is purified by preparative HPLC and characterized by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis of Protein Degradation
This protocol outlines the assessment of PROTAC-mediated protein degradation in a cellular context.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the extent of degradation.
Visualizing the PROTAC Mechanism and Workflow
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflow for their evaluation.
References
The Strategic Advantage of the PEG3 Spacer in Propargyl-PEG3-Boc: A Comparative Guide
In the landscape of bioconjugation and drug development, the architecture of linker molecules is a critical determinant of the success of complex constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal of available linkers, Propargyl-PEG3-Boc has emerged as a versatile and highly effective building block. The inclusion of a three-unit polyethylene glycol (PEG) spacer is not a trivial design choice; it imparts a range of advantageous physicochemical properties that enhance the performance and developability of the final conjugate. This guide provides a comprehensive comparison of the benefits of the PEG3 spacer and offers insights into its practical application.
The core utility of this compound lies in its heterobifunctional nature. The propargyl group provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified molecules.[1][2] The Boc-protected amine offers a stable, yet readily deprotectable, functional group for subsequent conjugation steps. The central PEG3 spacer, however, is the key to overcoming many challenges associated with large molecule and small molecule-drug conjugate development.
Key Advantages of the PEG3 Spacer
The integration of a PEG3 spacer into the Propargyl-Boc linker confers several significant advantages:
-
Enhanced Hydrophilicity and Solubility: One of the most critical benefits of the PEG spacer is its ability to increase the aqueous solubility of the conjugate.[3][4] Many potent therapeutic agents and targeting ligands are hydrophobic, leading to aggregation and poor bioavailability. The hydrophilic ethylene glycol units of the PEG3 spacer can significantly improve the overall solubility of the final product in physiological environments.[5][6]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to favorably alter the pharmacokinetic profile of therapeutic molecules.[7][8] The PEG3 spacer contributes to a longer circulation half-life by increasing the hydrodynamic radius of the conjugate, which can reduce renal clearance.[9] This extended exposure can lead to improved therapeutic efficacy.
-
Reduced Steric Hindrance and Optimized Spatial Orientation: The flexible and extended nature of the PEG3 spacer provides critical spatial separation between the conjugated molecules.[] In complex systems like PROTACs, this separation is essential to allow the target-binding ligand and the E3 ligase-recruiting ligand to simultaneously engage their respective proteins without steric clash, facilitating the formation of a productive ternary complex.[3]
-
Reduced Immunogenicity: The PEG spacer can act as a shield, masking the conjugate from the host immune system and thereby reducing the potential for an immunogenic response.[4] This is particularly important for therapeutic proteins and antibodies.
-
Controlled and Tunable Length: While this guide focuses on the PEG3 spacer, it is part of a broader family of PEG linkers of varying lengths.[11] This modularity allows for the systematic optimization of the linker length to fine-tune the biological activity of the conjugate. The optimal distance between the functional ends of a molecule is often critical for its efficacy.[6]
Comparative Analysis: PEG3 Spacer vs. Alternative Linkers
The choice of a linker is a critical decision in the design of bioconjugates. While the PEG3 spacer offers numerous advantages, alternative linkers with different properties are also available. The following table provides a comparative overview:
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG3 Spacer | Hydrophilic, flexible, monodisperse. | Excellent water solubility, improved pharmacokinetics, reduced steric hindrance, low immunogenicity.[3][4][5][9] | Potential for anti-PEG antibodies in some patients, can be metabolically less stable than alkyl chains.[3][4] |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically straightforward, chemically stable.[3] | Can decrease aqueous solubility and lead to aggregation.[3] |
| Rigid Linkers (e.g., Triazole, Cycloalkane, Aromatic) | Constrained, defined geometry. | Provides conformational rigidity which can enhance binding affinity and selectivity by pre-organizing the molecule into an active conformation.[3] | May not provide sufficient flexibility for optimal target engagement in all cases. |
| Polysarcosine (PSar) | Hydrophilic, biodegradable, non-immunogenic. | Excellent biocompatibility, biodegradable, considered non-immunogenic.[12] | Less established in commercial products compared to PEG. |
| Polypeptides | Biodegradable, tunable properties. | Can be designed for specific enzymatic cleavage, high degree of tunability in length and rigidity.[12] | Can be more complex to synthesize and may have its own immunogenic potential. |
Experimental Protocol: A Typical "Click Chemistry" Conjugation using this compound
The following is a generalized protocol for the conjugation of an azide-containing molecule to this compound.
1. Deprotection of the Boc Group (if necessary for the desired construct):
-
Dissolve the Boc-protected PEG linker in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine salt can be used directly or neutralized.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the propargyl-PEG3-amine and the azide-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Alternatively, a pre-formed copper(I) catalyst or a copper-ligand complex can be used to improve efficiency and reduce potential side reactions.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Visualizing the Molecular Logic
The following diagrams illustrate the structure of this compound and its role in a typical bioconjugation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. lifetein.com [lifetein.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are pivotal in determining the overall efficacy of the PROTAC. This guide provides a comparative analysis of Propargyl-PEG3-Boc as a linker precursor and other common linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design.
This compound is a building block used in the synthesis of PROTACs. It features a propargyl group for click chemistry attachment, a three-unit polyethylene glycol (PEG) chain to enhance solubility and provide spacing, and a Boc-protected amine for subsequent conjugation. The biological activity is not inherent to this linker itself, but to the final PROTAC molecule it helps create. The choice of linker significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[1][2][3]
Comparative Analysis of PROTAC Linkers
The selection of a suitable linker is a critical step in PROTAC development. The most common classes of linkers include PEG linkers, alkyl chains, and rigid linkers. Each class presents a unique set of advantages and disadvantages that can significantly impact the performance of the final PROTAC.
| Linker Type | Advantages | Disadvantages |
| PEG Linkers | - Improved aqueous solubility and cell permeability.[2][4] - Enhanced biocompatibility.[4] - Provides flexibility for optimal ternary complex formation.[1] | - Can be metabolically unstable.[4] - May lead to entropic penalties in ternary complex formation if too long. - Synthesis can be more challenging and costly compared to alkyl linkers.[4] |
| Alkyl Linkers | - Synthetically accessible and chemically stable. - Length can be systematically and easily varied. | - Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake. - May lead to non-specific binding. |
| Rigid Linkers | - Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[4][5] - May improve pharmacokinetic properties. | - Lack of flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal. - Often more synthetically challenging to prepare.[4][5] |
Quantitative Comparison of Linker Effects on PROTAC Performance
The optimal linker length and composition must be determined empirically for each target and E3 ligase combination. The following table presents representative data from various studies to illustrate the impact of linker choice on PROTAC performance, as measured by half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target - E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 - CRBN | PEG | 9 (PEG2) | >5000 | <20 | [6] |
| BRD4 - CRBN | PEG | 12 (PEG3) | <500 | ~70 | [6] |
| BRD4 - CRBN | PEG | 15 (PEG4) | <500 | >80 | [6] |
| TBK1 - VHL | Alkyl/Ether | 11 | No degradation | N/A | [6] |
| TBK1 - VHL | Alkyl/Ether | 12 | <1000 | ~80 | [6] |
| TBK1 - VHL | Alkyl/Ether | 21 | 3 | 96 | [6] |
| BTK - CRBN | PEG | 8 (PEG2) | Impaired Binding | N/A | [6] |
| BTK - CRBN | PEG | 14 (PEG4) | Potent Degradation | N/A | [6] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical and often underestimated component of a PROTAC is the linker, the chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][4] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[5] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[6]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[7][8]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[7] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[6]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC.[9][10] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[8]
Rigid Linkers
Rigid linkers, often incorporating cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints.[10][11] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[7]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and modularity in PROTAC synthesis. This approach allows for the rapid generation of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[7]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Flexible vs. Rigid Linkers for an Estrogen Receptor α (ERα)-Targeting PROTAC [7]
| Linker Type | Linker Composition | Degradation Efficacy |
| Flexible | PEG | Exhibited degradation |
| Rigid | Disubstituted Alkene | More potent degradation |
Table 3: Impact of Linker Composition on CRBN Degradation [2]
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12][13]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[2]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[12]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[12]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the PROTAC-induced ternary complex.[14]
Surface Plasmon Resonance (SPR): [15]
-
Immobilize the E3 ligase or the target protein on a sensor chip.
-
Inject the PROTAC to measure the binary interaction.
-
Inject a pre-incubated mixture of the PROTAC and the second protein partner to measure the ternary complex formation.
-
Analyze the sensorgrams to determine the binding affinities (KD), and association (ka) and dissociation (kd) rate constants.
Biolayer Interferometry (BLI): [16]
-
Immobilize one of the protein partners (e.g., biotinylated E3 ligase) onto a streptavidin-coated biosensor.
-
Dip the biosensor into a solution containing the PROTAC to measure the binary interaction.
-
Subsequently, dip the biosensor into a solution containing the target protein to measure the formation of the ternary complex.
-
Analyze the binding and dissociation curves to determine kinetic parameters.
Isothermal Titration Calorimetry (ITC): [17][18]
-
Fill the ITC cell with one protein partner (e.g., E3 ligase).
-
Titrate the PROTAC into the cell to determine the binary binding affinity.
-
To measure ternary complex formation, pre-saturate the protein in the cell with the other protein partner and then titrate in the PROTAC.
-
Analyze the heat changes upon binding to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Add the HaloTag® NanoBRET® 618 Ligand to label the acceptor protein.
-
Treat the cells with the PROTAC.
-
Add the Nano-Glo® Live Cell Substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation.
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
Parallel Artificial Membrane Permeability Assay (PAMPA): [1][20]
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The PROTAC is added to the donor wells.
-
The plate is incubated, and the amount of PROTAC that has diffused into the acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay: [3][21]
-
Caco-2 cells are cultured on a semipermeable membrane in a Transwell plate for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to the apical (A) or basolateral (B) side of the monolayer.
-
The amount of PROTAC that has transported to the opposite side is measured over time.
-
This assay can assess both passive diffusion and the involvement of active transport mechanisms.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. precisepeg.com [precisepeg.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aragen.com [aragen.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Strategic Application of Propargyl-PEG3-Boc in Proteolysis Targeting Chimeras: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Propargyl-PEG3-Boc has emerged as a valuable building block in PROTAC synthesis, offering a unique combination of features that facilitate modular assembly and influence the final molecule's biological activity. This guide provides a comparative analysis of this compound against other linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design.
This compound is a heterobifunctional linker characterized by a propargyl group, a three-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. This structure allows for a versatile and efficient approach to PROTAC synthesis. The terminal alkyne of the propargyl group enables highly efficient and specific conjugation to an azide-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG3 chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The Boc-protecting group allows for orthogonal deprotection and subsequent conjugation to a second ligand.
Comparative Analysis of Linker Properties
The choice of linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This, in turn, dictates the efficiency of protein degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons are target-dependent, the following table summarizes the general properties of short PEG linkers, like that in this compound, in comparison to longer PEG and alkyl linkers.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Short PEG Linkers (e.g., PEG3) | Hydrophilic, flexible, defined length | Improves aqueous solubility. Can facilitate ternary complex formation.[1] | May have reduced metabolic stability in vivo compared to alkyl linkers.[1] May not be optimal for all target/E3 ligase pairs where a longer distance is required. |
| Long PEG Linkers (e.g., > PEG4) | Highly hydrophilic, increased flexibility | Can span larger distances between target and E3 ligase.[2] May enhance solubility of highly hydrophobic PROTACs. | Can lead to increased molecular weight and potential for reduced cell permeability. May result in unproductive binding modes if too flexible. |
| Alkyl Linkers | Hydrophobic, flexible | Synthetically straightforward. Can improve cell permeability in some cases. | Can decrease aqueous solubility of the PROTAC. May lead to non-specific hydrophobic interactions. |
Performance Data of PROTACs with Varying Linker Lengths
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following table presents a summary of experimental data from various studies, illustrating the impact of linker length on PROTAC performance. It is important to note that these are not direct comparisons using this compound but provide a general understanding of how linker length affects degradation.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More potent than 12-atom linker | Not specified |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | Not specified |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 nM | 96% |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 units | >5 µM | Not specified |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 4-5 units | <0.5 µM | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation.
PROTAC Synthesis via Click Chemistry
This protocol describes a typical two-step synthesis of a PROTAC using this compound.
Step 1: Conjugation of the first ligand to this compound.
-
Dissolve the azide-functionalized first ligand (e.g., targeting the protein of interest) and this compound in a suitable solvent such as a mixture of t-butanol and water.
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the resulting Boc-protected intermediate by column chromatography.
Step 2: Deprotection and conjugation of the second ligand.
-
Dissolve the purified intermediate in a suitable solvent like dichloromethane.
-
Add an acid, such as trifluoroacetic acid, to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete, monitored by LC-MS.
-
Neutralize the reaction and purify the deprotected amine.
-
Conjugate the second ligand (e.g., an E3 ligase ligand with a carboxylic acid) to the free amine using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Purify the final PROTAC by preparative HPLC.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation. Include a proteasome inhibitor (e.g., MG132) co-treatment as a positive control to allow accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve protein ubiquitination.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated protein and perform a Western blot as described above. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Propargyl-PEG3-Boc
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Propargyl-PEG3-Boc, a bifunctional linker commonly used in bioconjugation and proteomics. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or glasses |
| Protective Clothing | Lab coat |
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1]
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact with the following substances:
-
Strong Oxidizing Agents: May lead to a violent reaction.[1]
-
Heat, Flames, and Sparks: Propargyl groups can be flammable.[1][5]
-
Strong Acids: While the Boc group is labile to strong acids,[6] mixing bulk quantities with acid for disposal is not recommended due to potential uncontrolled reactions.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as special or hazardous waste. This ensures the highest level of safety and regulatory compliance.
Step 1: Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Neutralization of Small Spills
In the event of a small spill, it should be immediately cleaned up.
-
Absorb the spilled material with an inert absorbent such as sand, vermiculite, or earth.[1][7]
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5][7]
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
The storage area should be designated for hazardous chemical waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[1][9]
-
Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[2][3]
Under no circumstances should this compound or its waste be disposed of down the drain. [1] While PEG itself is biodegradable, the overall compound and its potential reaction byproducts may be harmful to aquatic life and wastewater treatment systems.[10][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dirty Ingredient Guide: PEG Compounds and their Contaminants - Damiva Diaries [blog.damiva.com]
Personal protective equipment for handling Propargyl-PEG3-Boc
Essential Safety and Handling Guide for Propargyl-PEG3-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling structurally similar compounds, including PEGylated molecules, terminal alkynes, and Boc-protected amines. As no specific Safety Data Sheet (SDS) is available for this compound, a thorough risk assessment should be conducted by qualified personnel before commencing any work.
Hazard Identification and Classification
Based on analogous chemical structures, this compound should be handled with care, assuming it may present the following hazards until proven otherwise. Related compounds have been identified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Goggles must provide a snug fit to protect against splashes. A face shield offers an additional layer of protection for the entire face from chemical splashes[2][3][4]. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals. Ensure to check for any signs of degradation and change gloves frequently[5]. |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coverall | A lab coat is standard for laboratory work. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coverall made of materials like Tyvek or PVC is recommended to provide an effective barrier[2][3]. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols[6]. If a fume hood is not available, a properly fitted respirator with appropriate cartridges is necessary[3][7]. |
| Feet | Closed-Toe Shoes | Closed-toe shoes are mandatory in a laboratory setting to protect feet from spills and falling objects[8]. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Details |
| Handling | Use in a well-ventilated area. | Operations should be performed in a chemical fume hood to minimize inhalation exposure[6]. |
| Avoid contact with skin and eyes. | Wear appropriate PPE at all times. In case of contact, rinse immediately and seek medical advice[6]. | |
| Avoid dust formation. | Handle the solid compound carefully to prevent it from becoming airborne. | |
| Storage | Store in a tightly closed container. | Keep the container sealed to prevent contamination and degradation. |
| Keep in a cool, dry place. | Recommended storage temperature is typically -20°C for similar compounds to ensure long-term stability[6]. | |
| Ensure good ventilation. | Store in a well-ventilated area away from incompatible materials. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Spill | For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a sealed container[1][6]. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as special waste through a licensed disposal company. Do not allow the product to enter drains[1][6]. |
| Contaminated PPE | Dispose of in accordance with institutional guidelines for chemically contaminated waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
